Stearyl palmitoleate
Description
Structure
2D Structure
Properties
IUPAC Name |
octadecyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-33H2,1-2H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIHKESDPWIFII-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-84-6, 108321-24-0 | |
| Record name | Stearyl palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoleic acid stearyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EHA47BN3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Stearyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of stearyl palmitoleate. Due to a scarcity of readily available experimental data for this compound, this document also includes data for the closely related saturated wax ester, stearyl palmitate, for comparative purposes. It is crucial to note that the presence of a cis-double bond in this compound will influence its properties, generally leading to a lower melting point and different packing characteristics compared to its saturated counterpart.
Chemical Identity and Computed Properties
This compound, with the IUPAC name octadecyl (Z)-hexadec-9-enoate, is a monounsaturated wax ester.[1] It is formed from the esterification of stearyl alcohol and palmitoleic acid.
Below is a table summarizing the key chemical identifiers and computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C34H66O2 | [1][2][3][4] |
| Molecular Weight | 506.89 g/mol | |
| IUPAC Name | octadecyl (Z)-hexadec-9-enoate | |
| CAS Number | 22393-84-6 | |
| XLogP3-AA (Computed) | 15.3 | |
| Hydrogen Bond Donor Count (Computed) | 0 | |
| Hydrogen Bond Acceptor Count (Computed) | 2 | |
| Rotatable Bond Count (Computed) | 33 |
Physicochemical Data: A Comparative Approach
Direct experimental values for many of the core physicochemical properties of this compound are not extensively reported in the scientific literature. To provide a useful reference point, the following table presents data for the saturated analogue, stearyl palmitate (octadecyl hexadecanoate), alongside the limited available information for this compound. The unsaturation in this compound is expected to result in a lower melting point and potentially altered solubility.
| Physicochemical Property | This compound (Unsaturated) | Stearyl Palmitate (Saturated) |
| Appearance | Not specified | White crystals or flakes |
| Melting Point | Not specified | 55-61 °C, approximately 59 °C |
| Boiling Point | Not specified | >300 °C, Estimated at 528.4 °C |
| Density | Not specified | Estimated 0.85 g/cm³ |
| Solubility in Water | Insoluble (predicted) | Insoluble |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents (predicted) | Soluble in chloroform and methanol |
Experimental Protocols for Physicochemical Characterization
While specific experimental protocols for this compound are not detailed in the available literature, standard methods for the characterization of fatty acid esters are applicable.
3.1. Determination of Melting Point:
The melting point of a wax ester like this compound can be determined using a capillary melting point apparatus. The solid sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point. Differential Scanning Calorimetry (DSC) can also be used to determine the melting temperature and associated enthalpy of fusion with high precision.
3.2. Determination of Boiling Point:
Given the high boiling point of long-chain esters, vacuum distillation is the preferred method to prevent decomposition at atmospheric pressure. The boiling point at a reduced pressure can be measured and then extrapolated to atmospheric pressure using a nomograph.
3.3. Determination of Density:
The density of liquid this compound (above its melting point) can be determined using a pycnometer or a hydrometer. For the solid, gas pycnometry can be employed to determine the true density.
3.4. Determination of Solubility:
The solubility of this compound in various solvents can be determined by the gravimetric method. A saturated solution of the ester is prepared at a specific temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. This allows for the calculation of solubility in terms of g/100 mL or other relevant units. The "like dissolves like" principle suggests that this compound will be more soluble in nonpolar organic solvents.
Logical Relationships and Synthesis
As no specific signaling pathways involving this compound were identified in the literature, a diagram illustrating its synthesis is provided below. This represents a fundamental logical relationship for this compound.
References
The Role of Stearyl Palmitoleate in the Epidermal Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epidermal barrier, primarily orchestrated by the stratum corneum, is crucial for preventing excessive water loss and protecting against external insults. The intricate composition of lipids within this layer, including ceramides, cholesterol, and free fatty acids, is paramount to its function. Sebum, an oily secretion from the sebaceous glands, further contributes to the skin's protective lipid film. A key component of sebum is a class of lipids known as wax esters, of which stearyl palmitoleate is a notable member. This technical guide provides an in-depth exploration of the role of this compound in the epidermal barrier, consolidating available scientific data, outlining experimental methodologies for its study, and visualizing key pathways and workflows. While direct quantitative data for this compound is limited, this guide draws upon evidence from analogous wax esters to elucidate its potential functions and mechanisms of action.
Introduction to this compound and the Epidermal Barrier
The skin's primary defense, the epidermal barrier, is a complex and dynamic structure. Its integrity is largely dependent on the lipid matrix in the stratum corneum, which is composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids[1]. This intercellular lipid lamellae forms a highly ordered structure that restricts the passage of water and external substances.
In addition to the stratum corneum lipids, sebum, produced by sebaceous glands, forms a protective film on the skin's surface. Sebum is a complex mixture of triglycerides, wax esters, squalene, and cholesterol[2][3]. Wax esters, which are esters of fatty acids and fatty alcohols, comprise about 26% of sebum and are crucial for its protective and moisturizing properties[1].
This compound is a wax ester formed from the esterification of stearyl alcohol (a C18 saturated fatty alcohol) and palmitoleic acid (a C16 monounsaturated fatty acid). Its structure imparts emollient and occlusive properties, suggesting a significant role in maintaining epidermal barrier homeostasis.
Quantitative Data on the Impact of Wax Esters on Epidermal Barrier Function
A study on a blend of polyglyceryl-derived plant waxes, including jojoba, mimosa, and sunflower seed waxes, demonstrated a significant improvement in skin barrier function. Application of a formulation containing this wax blend resulted in a notable decrease in TEWL and an increase in skin hydration, comparable to the effects of lanolin[4]. Another similar wax ester, cetyl palmitate, is known to form a protective barrier on the skin, preventing moisture loss and providing a silky feel. These findings suggest that this compound, as a wax ester, likely contributes to the barrier function through similar occlusive and emollient mechanisms.
| Parameter | Test Substance/Formulation | Methodology | Key Findings | Citation |
| Transepidermal Water Loss (TEWL) | Formulation with polyglyceryl wax ester blend (jojoba, mimosa, sunflower) | Tewameter® measurements on human volunteers. | Twofold improvement in water-retaining ability compared to untreated control. | |
| Skin Hydration | Formulation with polyglyceryl wax ester blend (jojoba, mimosa, sunflower) | Corneometer® measurements on human volunteers. | 23% average increase in moisturization, similar to 5% lanolin. | |
| Skin Barrier | Cetyl Palmitate | General description of function in cosmetic formulations. | Forms a protective barrier to reduce moisture loss. |
Experimental Protocols
Synthesis of this compound (Enzymatic Esterification)
This protocol describes a general method for the synthesis of wax esters like this compound using lipase-catalyzed esterification, which is a greener alternative to chemical synthesis.
-
Materials: Stearyl alcohol, Palmitoleic acid, Immobilized lipase (e.g., Novozym® 435), n-hexane (or other suitable solvent), Molecular sieves.
-
Procedure:
-
Dissolve equimolar amounts of stearyl alcohol and palmitoleic acid in n-hexane in a sealed reaction vessel.
-
Add molecular sieves to the mixture to remove water produced during the reaction, driving the equilibrium towards ester formation.
-
Add the immobilized lipase to the mixture. The amount of enzyme will need to be optimized based on the specific activity of the lipase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography on silica gel.
-
In Vitro Epidermal Barrier Function Assessment using a Reconstructed Human Epidermis (RHE) Model
This protocol outlines a general procedure for testing the effects of a topical formulation containing this compound on the barrier function of an RHE model.
-
Materials: Reconstructed Human Epidermis (RHE) tissues (e.g., EpiDerm™, SkinEthic™), cell culture inserts, appropriate culture medium, test formulation with this compound, positive control (e.g., sodium lauryl sulfate), negative control (vehicle), TEWL measurement device for in vitro use, reagents for tissue viability assay (e.g., MTT).
-
Procedure:
-
Upon receipt, equilibrate the RHE tissues in the provided culture medium according to the manufacturer's instructions.
-
Topically apply a defined amount of the test formulation, positive control, and negative control to the surface of the RHE tissues.
-
Incubate the treated tissues for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, measure the transepidermal water loss (TEWL) of each tissue using a suitable probe.
-
Following the final TEWL measurement, assess tissue viability using an MTT assay to ensure the observed barrier effects are not due to cytotoxicity.
-
Tissues can also be harvested for histological analysis or lipid extraction and analysis by LC-MS.
-
Analysis of this compound in Skin Lipids by LC-MS
This protocol provides a general outline for the extraction and analysis of wax esters like this compound from skin lipid samples.
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Sample Collection: Collect skin surface lipids using a suitable method such as Sebutape® or by solvent extraction from tape-stripped stratum corneum.
-
Lipid Extraction:
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform and methanol.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the lipid extract in a suitable solvent for liquid chromatography (e.g., isopropanol/methanol mixture).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Use a reverse-phase C18 column for separation of the lipid species.
-
Employ a gradient elution with solvents such as water, methanol, and isopropanol containing a suitable modifier (e.g., ammonium formate).
-
Detect this compound and other wax esters using the mass spectrometer in positive ion mode, looking for the characteristic protonated molecule [M+H]⁺.
-
Quantify the amount of this compound using an appropriate internal standard.
-
Potential Signaling Pathways
While direct evidence for this compound's influence on specific signaling pathways in keratinocytes is scarce, its constituent fatty acid, palmitoleic acid, and other fatty acids are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating keratinocyte proliferation, differentiation, and lipid metabolism.
Proposed Signaling Pathway:
-
Cellular Uptake: Topically applied this compound may be hydrolyzed by esterases in the skin to yield stearyl alcohol and palmitoleic acid. Palmitoleic acid can then enter keratinocytes.
-
PPARα Activation: Inside the keratinocyte, palmitoleic acid can bind to and activate PPARα.
-
Gene Transcription: Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Biological Effects: This leads to the increased transcription of genes involved in:
-
Keratinocyte Differentiation: Upregulation of differentiation markers such as involucrin and transglutaminase, which are essential for the formation of a healthy stratum corneum.
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Lipid Synthesis: Increased expression of enzymes involved in the synthesis of ceramides and other lipids crucial for the barrier function.
-
Conclusion
This compound, as a significant component of the wax esters found in sebum, is poised to play a beneficial role in the maintenance and reinforcement of the epidermal barrier. While direct quantitative evidence is still emerging, the known functions of analogous wax esters strongly suggest that this compound contributes to skin hydration and the reduction of transepidermal water loss through its emollient and occlusive properties. Furthermore, its potential to influence keratinocyte differentiation and lipid synthesis via PPARα activation presents an exciting avenue for future research and the development of novel dermatological and cosmetic formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the precise mechanisms and quantitative effects of this compound on skin health.
References
- 1. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Technical Guide to Stearyl Palmitoleate for Researchers and Drug Development Professionals
An In-depth Overview of (Z)-Octadecyl Hexadec-9-enoate
This technical guide provides a comprehensive overview of stearyl palmitoleate, a wax ester of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, as well as its potential applications in pharmaceutical formulations.
Chemical Identification and Properties
This compound, with the IUPAC name (Z)-octadecyl hexadec-9-enoate , is a mono-unsaturated wax ester formed from the esterification of stearyl alcohol and palmitoleic acid.[1] Its unique chemical structure imparts specific physicochemical properties that are valuable in various applications.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (Z)-octadecyl hexadec-9-enoate | [1] |
| CAS Number | 22393-84-6 | [2] |
| Molecular Formula | C₃₄H₆₆O₂ | [2] |
| Synonyms | This compound, Palmitoleic acid stearyl ester | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference / Note |
| Molecular Weight | 506.9 g/mol | |
| Physical State | Likely a solid or semi-solid at room temperature | Based on the properties of similar wax esters. |
| Melting Point | Lower than the corresponding saturated wax ester (stearyl palmitate) | The presence of a cis-double bond decreases the melting point by approximately 30°C compared to saturated counterparts. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, mineral oils) | |
| LogP (Octanol/Water Partition Coefficient) | ~15.3 (Computed) |
Synthesis and Analysis
The synthesis of this compound can be achieved through several methods, with enzymatic synthesis being a preferred route due to its high specificity and mild reaction conditions. Analysis of the final product is crucial to ensure its purity and identity, with gas chromatography-mass spectrometry (GC-MS) being a powerful analytical technique.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound via lipase-catalyzed esterification of palmitoleic acid and stearyl alcohol.
Materials:
-
Palmitoleic acid
-
Stearyl alcohol
-
Immobilized lipase (e.g., from Candida antarctica, Novozym® 435)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (3Å)
-
Nitrogen gas
-
Reaction vessel with temperature control and magnetic stirring
-
Rotary evaporator
Methodology:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve equimolar amounts of palmitoleic acid and stearyl alcohol in anhydrous hexane.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the total substrate weight.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to prevent oxidation of the unsaturated fatty acid.
-
Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-60°C, with continuous stirring for 24-48 hours. The optimal temperature and reaction time may vary depending on the specific lipase used.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
-
Solvent Evaporation: Remove the hexane from the filtrate using a rotary evaporator under reduced pressure.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel if required.
Experimental Protocol: Analysis of this compound by GC-MS
This protocol outlines the analysis of this compound using gas chromatography-mass spectrometry.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for high-temperature analysis (e.g., DB-5ht)
-
Autosampler
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable solvent, such as hexane or chloroform, to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols can be performed for indirect analysis, but direct analysis of the intact wax ester is preferred.
GC-MS Conditions:
-
Injector Temperature: 340°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: Increase to 340°C at a rate of 10°C/min
-
Hold at 340°C for 10 minutes
-
-
MS Transfer Line Temperature: 340°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-700
Data Analysis:
-
The retention time of the peak corresponding to this compound is used for identification.
-
The mass spectrum of the peak is compared with a reference spectrum or interpreted based on the expected fragmentation pattern of a wax ester. Key fragments would include ions corresponding to the stearyl alcohol and palmitoleic acid moieties.
Applications in Drug Development
Wax esters, including this compound, possess properties that make them attractive for various applications in the pharmaceutical industry. Their hydrophobic nature, biocompatibility, and ability to form stable emulsions are particularly noteworthy.
-
Topical Formulations: Due to their emollient and occlusive properties, wax esters can be used in creams, ointments, and lotions to enhance skin hydration and improve the texture of the formulation.
-
Controlled Release Systems: this compound can act as a lipid matrix in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for the controlled release of both lipophilic and hydrophilic drugs. These lipid-based delivery systems can improve the bioavailability and stability of active pharmaceutical ingredients.
-
Emulsion Stabilizers: In water-in-oil (W/O) emulsions, this compound can function as a stabilizer, contributing to the viscosity and stability of the formulation. W/O emulsions are often used for the delivery of water-soluble drugs in a lipid-based vehicle.
Biological Significance and Signaling Pathways
While this compound itself is a neutral lipid, its constituent fatty acid, palmitoleic acid, is a bioactive molecule. Palmitoleic acid is known to act as a lipokine, a lipid hormone that can influence metabolic processes. One of the key signaling pathways activated by palmitoleic acid is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.
The hydrolysis of this compound releases palmitoleic acid, which can then enter the cell and activate PPARα, leading to the regulation of genes involved in lipid metabolism and an improvement in insulin sensitivity.
Experimental Workflow for a Water-in-Oil Emulsion Formulation
This workflow illustrates the key steps in formulating a stable W/O emulsion, a potential application for this compound in drug delivery systems. The process involves careful control of temperature and mixing to achieve the desired emulsion properties.
References
An In-depth Technical Guide to the Discovery and Initial Characterization of Stearyl Palmitoleate
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the discovery, initial characterization, and potential biological significance of the wax ester, stearyl palmitoleate. It is intended to serve as a technical resource for researchers in the fields of lipidomics, biochemistry, and drug discovery.
Introduction
This compound is a wax ester composed of stearyl alcohol and palmitoleic acid. While the individual components, stearic acid (from which stearyl alcohol is derived) and palmitoleic acid, are well-studied lipids, their esterified form, this compound, is a less characterized molecule. This guide outlines a systematic approach to the discovery and initial characterization of such a novel lipid, using this compound as a primary example. The methodologies and hypothetical pathways described herein provide a framework for the investigation of new lipid entities.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₃₄H₆₆O₂ | PubChem[1] |
| Molecular Weight | 506.9 g/mol | PubChem[1] |
| IUPAC Name | octadecyl (9Z)-hexadec-9-enoate | PubChem[1] |
| CAS Number | 22393-84-6 | PubChem[1] |
| Classification | Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701] | LIPID MAPS[1] |
| Computed Properties | ||
| XLogP3-AA | 15.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 32 | PubChem |
| Experimental Properties | ||
| Kovats Retention Index | Standard non-polar: 3528.96 | NIST |
Hypothetical Discovery and Biosynthesis
The discovery of a novel lipid like this compound often occurs during the lipidomic analysis of a biological sample where an unknown peak is detected. The biosynthetic pathway for wax esters, including the hypothetical pathway for this compound, involves the esterification of a fatty alcohol with a fatty acyl-CoA.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols for Characterization
The characterization of a novel wax ester involves a series of analytical techniques to determine its structure and purity.
1. Lipid Extraction
A standard Folch extraction is typically used to isolate total lipids from a biological sample.
-
Protocol:
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
2. Thin-Layer Chromatography (TLC)
TLC is used for the initial separation of lipid classes.
-
Protocol:
-
Dissolve the dried lipid extract in a small volume of chloroform.
-
Spot the extract onto a silica gel TLC plate.
-
Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Visualize the separated lipid spots using iodine vapor or by spraying with a fluorescent dye.
-
Scrape the band corresponding to wax esters for further analysis.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the detailed structural analysis and quantification of the wax ester.
-
Protocol:
-
The isolated wax ester fraction is subjected to transesterification to convert it into fatty acid methyl esters (FAMEs) and fatty alcohols.
-
Analyze the FAMEs and fatty alcohols by GC-MS.
-
The mass spectra will provide information on the chain length and degree of unsaturation of the fatty acid and fatty alcohol moieties.
-
Alternatively, intact wax esters can be analyzed by high-temperature GC-MS.
-
4. Enzymatic Synthesis for Confirmation
Enzymatic synthesis can be used to confirm the structure of the identified wax ester.
-
Protocol:
-
Incubate palmitoleic acid and stearyl alcohol with a lipase (e.g., from Candida antarctica) in a solvent-free system.
-
Monitor the reaction progress by TLC or GC.
-
Purify the synthesized wax ester and compare its chromatographic and mass spectrometric properties with the compound isolated from the biological sample.
-
Caption: General experimental workflow for the characterization of a novel wax ester.
Potential Biological Functions and Signaling Pathways
While the specific biological roles of this compound are not well-defined, fatty acids and their derivatives are known to act as signaling molecules. They can modulate cellular processes by interacting with nuclear receptors or by influencing membrane properties. A hypothetical signaling pathway that could be investigated for this compound is its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.
Caption: Hypothetical signaling pathway involving this compound metabolites.
Conclusion and Future Directions
The discovery and characterization of novel lipids like this compound are essential for advancing our understanding of lipid metabolism and its role in health and disease. The framework presented in this guide provides a systematic approach for the identification, structural elucidation, and initial biological investigation of such molecules. Future research should focus on lipidomics studies across various organisms and tissues to identify the prevalence of this compound, followed by in-depth cellular and in vivo studies to elucidate its specific biological functions and its potential as a biomarker or therapeutic agent.
References
Stearyl Palmitoleate: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl palmitoleate is a wax ester, an ester of stearyl alcohol and the monounsaturated fatty acid, palmitoleic acid.[1] While scientific literature specifically investigating the biological activities and research applications of this compound is notably limited, its constituent components and structural analogues have been the subject of extensive research. This technical guide aims to provide an in-depth overview of the potential research applications of this compound by examining the known properties of its constituents—stearyl alcohol and palmitoleic acid—and related wax esters. The document will cover potential applications in drug delivery and dermatology, supported by available data on similar compounds. Detailed experimental methodologies from relevant studies are provided to guide future research in this nascent area.
Introduction to this compound
This compound (octadecyl (Z)-9-hexadecenoate) is classified as a wax monoester.[1] Wax esters are composed of a fatty acid esterified to a fatty alcohol and are found in various biological systems, serving functions from energy storage to waterproofing.[2][3] While specific biological roles for this compound are not well-documented, the known activities of its hydrolysis products, stearyl alcohol and palmitoleic acid, suggest potential areas for investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C34H66O2 | PubChem[1] |
| Molecular Weight | 506.9 g/mol | PubChem |
| CAS Number | 22393-84-6 | PubChem |
| Chemical Class | Wax Monoester | LIPID MAPS |
Potential Research Applications
Based on the properties of its constituents and related molecules, the potential research applications of this compound can be extrapolated to several fields.
Drug Delivery Systems
Wax esters are utilized in the pharmaceutical industry for various applications, including tablet coating and the formulation of controlled-release drug delivery systems. The hydrophobic nature of waxes like this compound can be exploited to create matrices that retard the release of encapsulated drugs.
Research into other wax-based microparticles has shown that the release of drugs can be modulated by blending different lipids and waxes. This compound, with its specific melting point and hydrophobicity, could be investigated as a novel matrix former in spray congealing techniques to produce microparticles for sustained drug release.
Experimental Protocols
Given the lack of direct experimental data on this compound, this section provides detailed methodologies for relevant experimental techniques that could be adapted for its study, based on research on its components and similar molecules.
Synthesis of this compound
A common method for synthesizing wax esters is through the esterification of a fatty acid with a fatty alcohol. A similar procedure for the synthesis of stearyl stearate from stearic acid and stearyl alcohol can be adapted.
Protocol: Esterification for Wax Ester Synthesis
-
Dissolve equimolar amounts of palmitoleic acid and stearyl alcohol in a suitable organic solvent (e.g., diethyl ether).
-
Add a base catalyst, such as potassium hydroxide (KOH), typically at 3% of the total mixture weight.
-
Reflux the reaction mixture for approximately 6 hours.
-
After cooling, wash the mixture with warm distilled water to remove the catalyst.
-
Separate the organic layer containing the wax ester.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and collect the final product.
-
Purification of the this compound can be achieved through techniques such as crystallization or chromatography.
In Vitro Skin Penetration Studies
The effect of fatty acids and their esters on skin penetration is a key area of dermatological research. An ex vivo human skin model can be used to assess the skin penetration profile of this compound.
Protocol: Ex Vivo Skin Penetration using Franz Diffusion Cells
-
Prepare a formulation of this compound (e.g., a 10% w/w solution in a vehicle like polyethylene glycol 400).
-
Obtain full-thickness human skin from a certified tissue bank and mount it on Franz diffusion cells with a defined diffusion area.
-
Apply the this compound formulation to the epidermal side of the skin.
-
The receptor chamber should be filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at 37°C with constant stirring.
-
At predetermined time intervals, collect samples from the receptor fluid.
-
Analyze the concentration of this compound (or its hydrolysis products) in the receptor fluid using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
After the experiment, the skin can be sectioned and analyzed using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) to visualize the distribution of the compound within the different skin layers.
Potential Signaling Pathways and Mechanisms of Action
While no signaling pathways have been directly attributed to this compound, the biological activities of palmitoleic acid are well-documented and likely represent the primary mechanism of action following enzymatic hydrolysis of the ester.
Hydrolysis of this compound
It is hypothesized that upon administration, this compound would be hydrolyzed by lipases and esterases into stearyl alcohol and palmitoleic acid.
Biological Activities of Palmitoleic Acid
Palmitoleic acid (16:1n-7) is recognized as a lipokine with a range of biological effects, including anti-inflammatory properties and improvements in insulin sensitivity.
-
Metabolic Regulation: Studies have shown that palmitoleic acid can improve glucose uptake in adipocytes, potentially through the activation of AMPK. It has also been demonstrated to reduce hepatic lipid accumulation and improve insulin sensitivity in animal models of type 2 diabetes.
-
Anti-inflammatory Effects: Palmitoleic acid has been shown to exert anti-inflammatory effects and may protect against palmitate-induced cytotoxicity in various cell types, including microglia.
-
PPARα Activation: Some of the metabolic effects of palmitoleic acid are mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.
Conclusion and Future Directions
This compound remains a largely uncharacterized molecule. However, based on the well-established biological activities of its constituent, palmitoleic acid, and the formulation applications of similar wax esters, it presents several promising avenues for future research. Key areas for investigation include its potential as a novel excipient in controlled-release drug delivery systems and its possible applications in dermatology as a skin conditioning agent or a delivery vehicle for active ingredients. Future studies should focus on the enzymatic hydrolysis of this compound in biological systems to confirm the release of palmitoleic acid and subsequently investigate its downstream metabolic and signaling effects in various in vitro and in vivo models. Such research will be crucial in unlocking the full therapeutic and formulation potential of this molecule.
References
The Biochemistry of Stearyl Palmitoleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitoleate (C34H66O2) is a wax ester, an ester of stearyl alcohol (a C18 saturated fatty alcohol) and palmitoleic acid (a C16 monounsaturated fatty acid). As a member of the wax ester class of lipids, it plays a role in energy storage and serves as a protective barrier in various biological systems. This technical guide provides a comprehensive overview of the biochemistry of this compound, including its synthesis, metabolism, and physiological significance, with a focus on methodologies relevant to research and drug development.
Biosynthesis of this compound
The synthesis of this compound is a multi-step enzymatic process that involves the independent synthesis of its two precursor molecules, stearyl alcohol and palmitoleic acid, followed by their esterification.
Synthesis of Precursors
Palmitoleic Acid (as Palmitoleoyl-CoA): The biosynthesis of palmitoleic acid begins with the ubiquitous saturated fatty acid, palmitic acid (16:0). Palmitic acid is synthesized in the cytoplasm from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.[1] Palmitoyl-CoA, the activated form of palmitic acid, is then desaturated by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) .[2] This enzyme introduces a single double bond at the delta-9 position, converting palmitoyl-CoA to palmitoleoyl-CoA (16:1n-7).[2]
Stearyl Alcohol: Stearyl alcohol is derived from stearic acid (18:0), another common saturated fatty acid. Stearic acid can be obtained from the diet or synthesized by the elongation of palmitic acid.[2] The synthesis of stearyl alcohol occurs via a two-step reduction of stearoyl-CoA, catalyzed by fatty acyl-CoA reductases (FARs) .[3] In mammals, two such enzymes, FAR1 and FAR2, have been identified.
Esterification
The final step in the biosynthesis of this compound is the esterification of stearyl alcohol with palmitoleoyl-CoA. This reaction is catalyzed by a class of enzymes known as wax synthases , specifically the Acyl-CoA Wax Alcohol Acyltransferases (AWATs) in mammals. Two isoforms, AWAT1 and AWAT2, have been characterized and are primarily located in the endoplasmic reticulum. These enzymes catalyze the transfer of the palmitoleoyl group from palmitoleoyl-CoA to the hydroxyl group of stearyl alcohol, forming this compound and releasing coenzyme A.
References
Whitepaper: Stearyl Palmitoleate as a Potential Biomarker in Metabolic Diseases
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis, necessitating the discovery of novel and reliable biomarkers for early diagnosis and therapeutic monitoring. Lipidomics has emerged as a powerful tool in this endeavor, identifying specific lipid molecules that reflect metabolic dysregulation. This technical guide explores the potential of stearyl palmitoleate, a fatty acid ester, as a biomarker. While direct research on this compound is nascent, this document synthesizes the extensive evidence surrounding its constituent molecules—stearic acid and palmitoleic acid—and analogous lipid esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs). We delve into the biosynthetic pathways, review the quantitative evidence linking these lipids to metabolic health, detail the analytical methodologies for their quantification, and map their involvement in critical signaling pathways. This guide provides a foundational understanding and a framework for future research into this compound as a clinically relevant biomarker.
Introduction: The Need for Novel Metabolic Biomarkers
The increasing prevalence of metabolic syndrome underscores the urgent need for biomarkers that can predict disease risk, track progression, and evaluate therapeutic efficacy. Lipids, far from being mere energy storage molecules, are active participants in cellular signaling and metabolic regulation. Alterations in the profiles of specific fatty acids and their esters often precede the clinical manifestation of metabolic diseases.
This compound (C34H66O2) is an ester formed from stearyl alcohol and palmitoleic acid.[1][2] Its potential as a biomarker is inferred from the well-documented roles of its precursors in metabolic health and disease.
-
Palmitoleic Acid (C16:1n7) : A monounsaturated fatty acid that has been described as a "lipokine," an adipose tissue-derived hormone that can improve insulin sensitivity and suppress hepatosteatosis.[3][4] However, its circulating levels are also associated with increased de novo lipogenesis (DNL), a hallmark of metabolic dysfunction.[5]
-
Stearic Acid (C18:0) : A saturated fatty acid whose ratio to palmitic acid has been identified as a potential predictor of diabetes remission following bariatric surgery.
This guide will examine the synthesis and metabolic impact of these components to build a case for investigating this compound directly.
Biosynthesis and Regulation of Precursor Fatty Acids
The cellular concentrations of stearic acid and palmitoleic acid are tightly regulated by the interplay of fatty acid synthesis and desaturation, primarily governed by the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway.
De Novo Lipogenesis (DNL) begins with acetyl-CoA and, through the action of enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS), produces palmitic acid (C16:0). Palmitic acid can then be elongated to form stearic acid (C18:0) by ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6).
The key enzyme Stearoyl-CoA Desaturase-1 (SCD1) introduces a double bond into palmitic acid and stearic acid to produce palmitoleic acid (C16:1) and oleic acid (C18:1), respectively. Insulin is a potent activator of the SREBP-1c pathway, thus linking dietary carbohydrate intake to the synthesis of these fatty acids. In hyperlipidemic and insulin-resistant states, this pathway can become chronically activated, leading to an altered fatty acid profile.
References
- 1. This compound | C34H66O2 | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Stearyl Palmitoleate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic synthesis of stearyl palmitoleate, a wax ester with applications in cosmetics, pharmaceuticals, and as a biolubricant. The synthesis is achieved through the lipase-catalyzed esterification of palmitoleic acid and stearyl alcohol. This method offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high specificity. Protocols for synthesis, purification, and analysis are outlined, along with key quantitative data to guide reaction optimization.
Introduction
Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols. This compound is synthesized from stearyl alcohol and palmitoleic acid. Traditionally, wax ester production involves chemical catalysis at high temperatures and pressures, which is energy-intensive and can generate undesirable byproducts[1]. Lipase-catalyzed synthesis has emerged as an attractive alternative due to its milder reaction conditions, high selectivity, and reduced environmental impact[1][2]. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme RM IM), are frequently used as they can be easily recovered and reused, enhancing the economic feasibility of the process[3][4]. This protocol will focus on a solvent-free system, which further enhances the green credentials of the synthesis by eliminating the need for organic solvents.
Experimental Workflow
The overall workflow for the enzymatic synthesis of this compound is depicted below.
Caption: Experimental workflow for this compound synthesis.
Materials and Reagents
-
Palmitoleic Acid (≥98% purity)
-
Stearyl Alcohol (≥98% purity)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Hexane (analytical grade)
-
Ethanol (95%)
-
Saturated Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
-
Molecular Sieves (3Å)
-
Deionized Water
Experimental Protocols
Protocol for Enzymatic Synthesis of this compound
This protocol is adapted from procedures for the synthesis of similar wax esters.
-
Substrate Preparation:
-
Accurately weigh equimolar amounts of palmitoleic acid and stearyl alcohol. For example, for a 1:1 molar ratio, use X grams of palmitoleic acid and Y grams of stearyl alcohol.
-
Combine the substrates in a round-bottom flask.
-
-
Reaction Setup:
-
Place the flask in a temperature-controlled oil bath or heating mantle with magnetic stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) and stir until the substrates are completely melted and homogenized.
-
Add the immobilized lipase to the molten substrate mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.
-
Add molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.
-
-
Reaction Conditions:
-
Maintain the reaction at the desired temperature (e.g., 60°C) with constant stirring (e.g., 200 rpm) for a specified duration (e.g., 8-24 hours).
-
The reaction can be monitored by taking small aliquots at different time intervals and analyzing the conversion of fatty acid to ester by titration or Gas Chromatography (GC).
-
-
Reaction Termination and Enzyme Recovery:
-
After the desired reaction time, stop the heating and stirring.
-
Separate the immobilized lipase from the reaction mixture by filtration or decantation while the product is still in a molten state.
-
The recovered lipase can be washed with a solvent like hexane to remove residual product and then dried for reuse in subsequent batches.
-
Protocol for Purification of this compound
This purification protocol is designed to remove unreacted substrates.
-
Removal of Unreacted Fatty Alcohol:
-
Dissolve the crude product in warm ethanol. This compound is soluble in warm ethanol, while unreacted stearyl alcohol has lower solubility and will precipitate upon cooling.
-
Cool the solution in an ice bath to precipitate the unreacted stearyl alcohol.
-
Filter the cold solution to remove the precipitated alcohol.
-
-
Removal of Unreacted Fatty Acid:
-
To the ethanolic solution, add a saturated sodium carbonate solution to neutralize and saponify the unreacted palmitoleic acid.
-
The resulting soap can be removed by washing with warm deionized water. Perform several washes until the aqueous phase is neutral.
-
Separate the organic (ethanol) phase containing the this compound.
-
-
Isolation and Drying of the Final Product:
-
Evaporate the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in hexane and dry the solution over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and evaporate the hexane to obtain the purified this compound.
-
The purity of the final product should be confirmed by GC analysis.
-
Protocol for GC-FID Analysis of this compound
This is a general protocol for the analysis of wax esters by Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (crude or purified product, ~10 mg) into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent such as hexane or toluene.
-
-
GC-FID Instrument Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: A high-temperature capillary column suitable for wax ester analysis (e.g., DB-5HT, 30 m x 0.25 mm ID, 0.1 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector:
-
Mode: Split/Splitless (Splitless mode is often preferred for trace analysis).
-
Temperature: 320°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: Increase at 10°C/min to 350°C.
-
Final Hold: Hold at 350°C for 10 minutes.
-
-
Detector (FID):
-
Temperature: 360°C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 450 mL/min.
-
Makeup Gas (Helium or Nitrogen): 30 mL/min.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to palmitoleic acid, stearyl alcohol, and this compound by comparing their retention times with those of authentic standards.
-
Calculate the conversion rate and product purity based on the peak areas. The conversion can be calculated as:
-
Conversion (%) = [ (Initial moles of limiting substrate - Final moles of limiting substrate) / Initial moles of limiting substrate ] x 100
-
-
Quantitative Data Summary
The following tables summarize typical reaction parameters and their effects on the synthesis of wax esters, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Reaction Temperature on Wax Ester Synthesis
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| 40 | 8 | 98 | |
| 45 | 12 | 87 | |
| 50 | 5-7 | 78-83 | |
| 60 | 24 | ~90 | |
| 64 | 1 | 91 |
Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Wax Ester Synthesis
| Molar Ratio | Reaction Time (h) | Conversion (%) | Reference |
| 1:0.9 | 8 | 98 | |
| 1:1 | 1 | 91 | |
| 1:3 | 3-12 | High Yield | |
| 1:4 | 12 | ~94 |
Table 3: Effect of Enzyme Loading on Wax Ester Synthesis
| Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) | Reference |
| 2.5 | 24 | 95 | |
| 10 | 8 | 98 | |
| 15 | 12 | 91 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion Rate | Inactive enzyme | Verify enzyme activity with a standard substrate. Use fresh enzyme. |
| Water accumulation | Ensure molecular sieves are activated and sufficient amount is used. | |
| Suboptimal reaction conditions | Optimize temperature, substrate molar ratio, and enzyme loading based on the data in Tables 1-3. | |
| Difficulty in Product Purification | Incomplete separation of substrates | Repeat the purification steps. For alcohol removal, ensure sufficient cooling. For acid removal, ensure thorough washing. |
| Enzyme Deactivation after Reuse | Denaturation by high temperature or shear stress | Operate at a lower temperature and moderate stirring speed. |
| Fouling of the enzyme support | Wash the recovered enzyme thoroughly with a suitable solvent (e.g., hexane) before reuse. |
Conclusion
The enzymatic synthesis of this compound using an immobilized lipase offers a highly efficient and environmentally friendly method for producing this valuable wax ester. By carefully controlling reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion rates can be achieved. The provided protocols for synthesis, purification, and analysis serve as a comprehensive guide for researchers and professionals in the field. Further optimization of these conditions can be performed to meet specific yield and purity requirements for various applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of Stearyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitoleate, a wax ester formed from the esterification of stearyl alcohol and palmitoleic acid, is a compound of increasing interest in various scientific fields, including pharmaceuticals and drug development. Wax esters, due to their lipophilic nature and solid-state properties at physiological temperatures, are valuable excipients in pharmaceutical formulations.[1][2][3] They can be utilized as components in controlled-release drug delivery systems, as matrix formers in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), and as agents to modify the texture and stability of topical formulations.[4] The synthesis of specific wax esters like this compound allows for the fine-tuning of these properties for targeted drug delivery applications.
This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound via direct esterification.
Data Presentation
While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following table summarizes typical yields and conditions for analogous long-chain fatty acid esterification reactions. This data can serve as a benchmark for the synthesis of this compound.
| Fatty Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Stearic Acid | Stearyl Alcohol | KOH (3% w/w) | Diethyl Ether | Reflux | 6 | Not specified | |
| Lauric Acid | 2-Ethyl Hexyl Alcohol | Amberlyst-16 | None | 140 | 5 | >98 | |
| C10-C18 Fatty Acids | C10-C18 Fatty Alcohols | FeCl3·6H2O | Mesitylene | Reflux | 6 | Quantitative | |
| Stearic Acid | 1-Butanol | H2SO4 | None | 65 | Not specified | 99 |
Experimental Protocols
This section outlines a detailed methodology for the chemical synthesis of this compound via acid-catalyzed and base-catalyzed esterification.
Protocol 1: Acid-Catalyzed Esterification of Stearyl Alcohol and Palmitoleic Acid
This protocol is adapted from general methods for the esterification of long-chain fatty acids and alcohols using a strong acid catalyst.
Materials:
-
Palmitoleic acid (C16:1)
-
Stearyl alcohol (C18:0)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable solvent capable of azeotropic water removal
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine palmitoleic acid (1 molar equivalent) and stearyl alcohol (1.2 molar equivalents).
-
Solvent and Catalyst Addition: Add toluene to dissolve the reactants. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 molar equivalents).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/acetone) can be employed.
Protocol 2: Base-Catalyzed Esterification of Stearyl Alcohol and Palmitoleic Acid
This protocol is adapted from the synthesis of stearyl stearate.
Materials:
-
Palmitoleic acid
-
Stearyl alcohol
-
Potassium hydroxide (KOH)
-
Diethyl ether or another suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve palmitoleic acid (1 molar equivalent) and stearyl alcohol (1 molar equivalent) in diethyl ether.
-
Catalyst Addition: Add potassium hydroxide (3% of the total weight of the reactants) to the mixture.
-
Reaction: Reflux the reaction mixture for approximately 6 hours with constant stirring. Monitor the reaction progress using TLC.
-
Work-up: After cooling to room temperature, wash the reaction mixture with warm distilled water to remove the KOH catalyst. Separate the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent (e.g., acetone or ethanol) and allow it to cool slowly to form crystals. Filter the crystals and dry them to obtain the pure product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the chemical synthesis of this compound.
Signaling Pathway Diagram (Hypothetical Application in Drug Delivery)
Caption: Hypothetical pathway for a this compound-based drug delivery system.
References
Application Note: High-Sensitivity GC-MS Analysis of Stearyl Palmitoleate for Lipidomics Research
References
- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical method for the prediction of retention times of fatty acid methyl esters in temperature-programmed capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C34H66O2 | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation and Quantification of Wax Esters by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of wax esters using various High-Performance Liquid Chromatography (HPLC) techniques. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing suitable analytical methods for wax ester analysis in diverse sample matrices.
Introduction
Wax esters are a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. They are found in a variety of natural sources, including plants, insects, and marine organisms, and have wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Accurate and robust analytical methods are crucial for the characterization and quantification of wax esters to ensure product quality, understand biological processes, and develop new formulations. HPLC is a powerful and versatile technique for the analysis of these complex molecules.
Principles of Wax Ester Separation by HPLC
The separation of wax esters by HPLC is primarily based on their polarity, which is influenced by the total carbon number and the degree of unsaturation (number of double bonds) in the fatty acid and fatty alcohol chains. Several HPLC modes can be employed for wax ester analysis, each offering distinct advantages.
-
Reversed-Phase (RP-HPLC): This is the most common technique for wax ester analysis.[1] In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C30) is used with a polar mobile phase. Retention of wax esters increases with increasing total carbon number and decreases with an increasing number of double bonds.[1]
-
Normal-Phase (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a nonpolar mobile phase. This mode is particularly useful for class separation, isolating the wax ester fraction from other lipids.[1] Less polar compounds, such as hydrocarbons, elute before the more polar wax esters.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent.[2] This technique is well-suited for separating polar compounds and can be an alternative for certain wax ester analyses.
Detection Methods
Due to the lack of strong UV-absorbing chromophores in most wax esters, universal detection methods are typically employed.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for the analysis of non-volatile compounds like wax esters. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, allowing for the identification and quantification of individual wax ester species. Common ionization techniques for wax ester analysis include Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).
Experimental Protocols and Quantitative Data
This section details specific HPLC methods for wax ester analysis, including experimental conditions and quantitative data where available.
Method 1: Reversed-Phase HPLC with C30 Column and ELSD/APCI-MS Detection
This method is suitable for the detailed profiling and quantification of a wide range of wax esters, including high molecular weight species up to C60.
Table 1: Quantitative Data for RP-HPLC-ELSD/APCI-MS of Wax Esters
| Parameter | Value | Reference |
| Column | C30 reverse phase (e.g., 250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Gradient of methanol and chloroform | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 40°C | |
| ELSD Settings | ||
| Nebulizer Temperature | 60°C | |
| Drift Tube Temperature | 60°C | |
| Gas Flow (Nitrogen) | 2.5 L/min | |
| APCI-MS Settings (Positive Ion Mode) | ||
| Vaporizer Temperature | 400°C | |
| Capillary Voltage | 3.5 kV | |
| Corona Current | 5 µA | |
| Scan Range | m/z 300-1200 |
Experimental Protocol:
-
Sample Preparation: Dissolve the wax sample in a suitable solvent such as chloroform or a chloroform/methanol mixture (e.g., 1:1 v/v) to a final concentration of 1-5 mg/mL. Gentle heating and sonication may be necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
-
HPLC System Setup:
-
Install a C30 reverse phase column and equilibrate it with the initial mobile phase composition.
-
Set the column temperature to 40°C.
-
Set the flow rate to 1.0 mL/min.
-
-
Detector Setup:
-
For ELSD, set the nebulizer and drift tube temperatures to 60°C and the nitrogen gas flow to 2.5 L/min.
-
For APCI-MS, set the parameters as listed in Table 1.
-
-
Injection and Data Acquisition: Inject the prepared sample onto the column and start the data acquisition.
-
Quantification: Prepare a series of calibration standards of a representative wax ester. Generate a calibration curve by plotting the peak area against the concentration.
Method 2: Reversed-Phase HPLC with C18 Column and ESI-QTOF-MS Detection
This method is demonstrated for the analysis of wax esters in complex matrices like canola oil, offering high resolution and mass accuracy for compound identification.
Table 2: Quantitative Data for RP-HPLC-ESI-QTOF-MS of Wax Esters
| Parameter | Value | Reference |
| Column | Agilent Poroshell 120 EC-C18 (100 mm × 3.0 mm, 2.7-µm) | |
| Mobile Phase A | 80:20 water–2-propanol with 25 µM ammonium formate | |
| Mobile Phase B | 80:10:10 butanol–water–2-propanol with 25 µM ammonium formate | |
| Gradient | 30% B to 100% B over 24 min | |
| Flow Rate | 0.25 mL/min | |
| Column Temperature | 50 °C | |
| ESI-QTOF-MS Settings (Positive Mode) | ||
| Nebulizer Pressure | 30 psig | |
| Drying Gas Temperature | 325 °C | |
| Drying Gas Flow | 4 L/min |
Experimental Protocol:
-
Sample Preparation: For oil samples, a simple filtration step may be sufficient. For other matrices, dissolve the sample in a suitable solvent and filter through a 0.22 µm or 0.45 µm filter.
-
HPLC System Setup:
-
Install the C18 column and equilibrate with the initial mobile phase conditions.
-
Set the column temperature to 50°C.
-
Set the flow rate to 0.25 mL/min.
-
-
Detector Setup: Configure the ESI-QTOF-MS parameters as detailed in Table 2.
-
Injection and Data Acquisition: Inject the sample and acquire data over the specified mass range.
-
Data Analysis: Identify wax esters based on their accurate mass and fragmentation patterns. Quantification can be performed using an internal standard or an external calibration curve.
Visualizing the Workflow and Method Selection
To aid in understanding the experimental process and the selection of an appropriate analytical method, the following diagrams are provided.
Caption: General experimental workflow for HPLC analysis of wax esters.
Caption: Decision tree for selecting an appropriate HPLC method for wax ester analysis.
Conclusion
The choice of an HPLC method for the separation and quantification of wax esters depends on the specific analytical requirements, including the complexity of the sample matrix, the desired level of detail in the analysis, and the available instrumentation. Reversed-phase HPLC with C18 or C30 columns coupled to ELSD or MS is a robust and widely applicable technique for detailed wax ester profiling. Normal-phase HPLC is a valuable tool for isolating the wax ester class from other lipids. By following the detailed protocols and considering the information provided in these application notes, researchers can successfully implement reliable HPLC methods for their wax ester analysis needs.
References
Application Notes and Protocols for the Structural Elucidation of Stearyl Palmitoleate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitoleate is a wax ester, a class of lipids that serve various functions in biological systems and have applications in the pharmaceutical, cosmetic, and food industries. It is formed from the esterification of stearyl alcohol (a C18 saturated fatty alcohol) and palmitoleic acid (a C16 monounsaturated fatty acid). The precise structural characterization of such long-chain esters is crucial for understanding their physicochemical properties and biological roles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure.[1] This document offers a comprehensive guide to the structural elucidation of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectroscopy.
Principle of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecule's structure.
-
¹H NMR Spectroscopy provides data on the different types of protons, their chemical environment, and their proximity to other protons. Key parameters include the chemical shift (δ), which indicates the proton's electronic environment; integration, where the signal area is proportional to the number of protons it represents; and multiplicity (splitting pattern), which reveals the number of neighboring protons.
-
¹³C NMR Spectroscopy offers insights into the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, indicating the number of different carbon environments.[2]
-
2D-NMR Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for the unambiguous assignment of ¹H and ¹³C signals. COSY reveals correlations between neighboring protons, while HSQC shows correlations between protons and the carbons to which they are directly attached.[1]
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃), a common NMR solvent. These values are based on data from similar long-chain esters and fatty acids.[1][3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1' | -O-CH₂ -CH₂- | 4.05 | t | 2H |
| 2 | α-CH₂ -COO- | 2.29 | t | 2H |
| 9, 10 | -CH =CH - | 5.34 | m | 2H |
| 8, 11 | =CH-CH₂ - | 2.01 | m | 4H |
| 3 | β-CH₂ -CH₂-COO- | 1.61 | p | 2H |
| 2' | -O-CH₂-CH₂ - | 1.61 | p | 2H |
| 4-7, 12-15 | -(CH₂ )n- | 1.25 | br s | 28H |
| 3'-17' | -(CH₂ )n- | 1.25 | br s | 30H |
| 16 | CH₃ -CH₂- | 0.88 | t | 3H |
| 18' | CH₃ -CH₂- | 0.88 | t | 3H |
t = triplet, p = pentet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C =O | 173.9 |
| 9, 10 | -C H=C H- | 130.0, 129.7 |
| 1' | -O-C H₂- | 64.4 |
| 2 | α-C H₂-COO- | 34.4 |
| 3 | β-C H₂-CH₂-COO- | 25.0 |
| 8, 11 | =CH-C H₂- | 27.2 |
| 2' | -O-CH₂-C H₂- | 28.7 |
| 4-7, 12-14 | -(C H₂)n- | 29.1 - 29.7 |
| 3'-16' | -(C H₂)n- | 29.1 - 29.7 |
| 15 | -(C H₂)n- | 31.9 |
| 17' | -(C H₂)n- | 31.9 |
| 16 | C H₃-CH₂- | 22.7 |
| 18' | C H₃-CH₂- | 14.1 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is free of particulate matter. If necessary, filter a solution of the sample through a small plug of glass wool in a Pasteur pipette.
-
Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃).
-
Concentration: Dissolve 10-20 mg of this compound in approximately 0.6 mL of CDCl₃.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals can be added. Tetramethylsilane (TMS) is commonly used as a reference standard for chemical shifts (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans (NS): 16 to 64.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
2D NMR Spectroscopy (for detailed structural confirmation):
-
¹H-¹H COSY: Utilize a standard COSY pulse sequence to establish proton-proton correlations.
-
¹H-¹³C HSQC: Employ a standard HSQC pulse sequence to identify one-bond proton-carbon correlations.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to achieve a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C NMR.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the this compound structure using the data in Tables 1 and 2, and by analyzing the correlations in the 2D NMR spectra.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key 2D NMR correlations for this compound.
References
Application Note: ¹H and ¹³C NMR Signal Assignment for Stearyl Palmitoleate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the assignment of ¹H and ¹³C NMR signals for stearyl palmitoleate, a wax ester of significant interest in various fields including cosmetics, pharmaceuticals, and biofuels.
Introduction
This compound (C34H66O2) is a long-chain wax ester formed from the esterification of stearyl alcohol and palmitoleic acid.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of such molecules. It provides detailed information about the carbon-hydrogen framework, including the length of the fatty acid and alcohol chains, and the position and stereochemistry of any unsaturation.[2][3] This application note outlines the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides a comprehensive assignment of the corresponding NMR signals.
Experimental Protocols
Sample Preparation
High-quality NMR spectra are contingent on proper sample preparation.[4]
-
Sample Purity: Ensure the this compound sample is free from particulate matter. If necessary, filter a concentrated solution of the sample through a glass wool-plugged Pasteur pipette.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for lipids due to its excellent solubilizing properties.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.[3]
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative results, d1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (ns): 8-16 scans are generally adequate for achieving a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Longer delays may be necessary for accurate integration of quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width (sw): A spectral width of 200-250 ppm is standard.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on known values for similar long-chain esters, palmitoleic acid, and stearyl alcohol. The numbering scheme used for assignment is provided in the chemical structure diagram below.
This compound Structure and Numbering
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Signal Assignments for this compound in CDCl₃
| Signal | Assignment (Protons) | Chemical Shift (δ, ppm) | Multiplicity |
| a | H-9, H-10 | ~5.34 | m |
| b | H-1' | ~4.05 | t |
| c | H-2 | ~2.28 | t |
| d | H-8, H-11 | ~2.01 | m |
| e | H-3, H-2' | ~1.61 | m |
| f | H-4 to H-7, H-12 to H-14, H-3' to H-17' | ~1.25 | br s |
| g | H-16, H-18' | ~0.88 | t |
Predicted ¹³C NMR Signal Assignments for this compound in CDCl₃
| Signal | Assignment (Carbons) | Chemical Shift (δ, ppm) |
| 1 | C-1 (C=O) | ~173.3 |
| 2 | C-9, C-10 | ~129.8 |
| 3 | C-1' | ~64.4 |
| 4 | C-2 | ~34.2 |
| 5 | C-15, C-17' | ~31.9 |
| 6 | C-3, C-4 to C-7, C-12 to C-14, C-3' to C-16' | ~29.7 - 29.1 |
| 7 | C-2' | ~28.7 |
| 8 | C-8, C-11 | ~27.2 |
| 9 | C-16, C-18' | ~22.7 |
| 10 | Terminal CH₃ (C-16, C-18') | ~14.1 |
NMR Analysis Workflow
The logical flow for the NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed experimental protocols and tabulated signal assignments serve as a valuable resource for researchers in the structural characterization of this and other similar long-chain wax esters. The provided workflows and diagrams facilitate a clear understanding of the process from sample preparation to final structure elucidation.
References
Application of Stearyl Palmitate in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitate, the ester of stearyl alcohol and palmitic acid, is a versatile ingredient in cosmetic and personal care formulations.[1][2][3] It primarily functions as an emollient, texture enhancer, and stabilizer in a wide range of products, from skin and hair care to color cosmetics.[4][5] This document provides detailed application notes, experimental protocols for its evaluation, and a summary of its functional properties to guide researchers and formulation scientists in its effective use.
Note on nomenclature: The user request specified "stearyl palmitoleate." However, the vast majority of available scientific and industry data refers to "stearyl palmitate." Stearyl palmitate is a common cosmetic ingredient, while this compound is not. This document will proceed with the assumption that "stearyl palmitate" was the intended subject.
Physicochemical Properties and Functions
Stearyl palmitate is a waxy solid at room temperature with a melting point of approximately 57°C. Its chemical structure, a long-chain fatty alcohol esterified with a long-chain fatty acid, imparts its characteristic properties.
Primary Functions in Cosmetic Formulations:
-
Emollient: Stearyl palmitate helps to soften and smooth the skin by forming a protective layer that reduces water loss, thus improving skin hydration.
-
Thickening Agent: It contributes to the viscosity of emulsions, enhancing their texture and stability.
-
Emulsion Stabilizer: It helps to prevent the separation of oil and water phases in creams and lotions.
-
Texture Modifier: It imparts a silky, lubricious feel to formulations and can reduce the greasy feel of other oils.
-
Opacifying Agent: It can be used to reduce the transparency of a product.
-
Binder: In pressed powder formulations, it helps the product to adhere.
Quantitative Data Summary
The following tables summarize the typical usage levels and key performance metrics for stearyl palmitate. It is important to note that specific performance can vary depending on the complete formulation.
Table 1: Typical Use Levels of Stearyl Palmitate
| Product Type | Recommended Concentration (%) | Primary Function |
| Lotions and Creams | 2 - 15% | Emollient, Thickener, Stabilizer |
| Lipsticks and Balms | 2 - 10% | Structuring Agent, Emollient |
| Hair Conditioners | 1 - 5% | Conditioning Agent, Thickener |
| Deodorant Sticks | 5 - 15% | Structuring Agent, Emollient |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for evaluating the performance of stearyl palmitate in cosmetic formulations are provided below.
Protocol 1: Evaluation of Skin Moisturization and Barrier Function
This protocol outlines the in-vivo assessment of a formulation containing stearyl palmitate on skin hydration and transepidermal water loss (TEWL).
Objective: To quantify the effect of a test formulation on skin surface hydration and the integrity of the skin's barrier function.
Materials and Equipment:
-
Test formulation (e.g., O/W cream with 5% stearyl palmitate)
-
Placebo formulation (without stearyl palmitate)
-
Corneometer® for skin hydration measurement
-
Tewameter® for TEWL measurement
-
Volunteer panel (n≥10) with normal to dry skin
-
Controlled environment room (temperature and humidity)
-
Skin cleansing agents (mild, non-moisturizing)
-
Marking template for application sites
Methodology:
-
Volunteer Acclimatization: Volunteers rest for at least 30 minutes in a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5% RH).
-
Baseline Measurements:
-
Mark two symmetrical test sites on the volar forearm of each volunteer.
-
Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) at both sites. Three consecutive measurements should be taken and averaged for each parameter at each site.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to one marked site and the placebo formulation to the other.
-
The application should be performed in a standardized manner (e.g., gentle rubbing for 30 seconds).
-
-
Post-Application Measurements:
-
At specified time points (e.g., 1, 2, 4, and 8 hours post-application), repeat the Corneometer® and Tewameter® measurements at both test sites.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for skin hydration and TEWL values at each time point for both the test and placebo formulations.
-
Perform statistical analysis (e.g., paired t-test) to determine if the changes observed with the test formulation are statistically significant compared to the placebo and baseline.
-
Workflow for Skin Moisturization and Barrier Function Evaluation
Caption: Workflow for evaluating skin moisturization and barrier function.
Protocol 2: Sensory Analysis of Formulations
This protocol describes a method for the sensory evaluation of a cosmetic formulation containing stearyl palmitate using a trained panel.
Objective: To characterize the sensory profile of a formulation and compare it to a control.
Materials and Equipment:
-
Test formulation
-
Control formulation (e.g., without stearyl palmitate or with a different emollient)
-
Trained sensory panel (n≥10)
-
Standardized sensory evaluation booths
-
Evaluation forms with a defined lexicon of sensory attributes (e.g., spreadability, absorbency, slipperiness, greasiness, tackiness, after-feel)
-
Standardized application protocols
Methodology:
-
Panelist Training: Train panelists on the lexicon of sensory attributes and the evaluation procedure to ensure consistency.
-
Sample Preparation: Present samples in coded, identical containers to blind the panelists.
-
Application Procedure:
-
Instruct panelists to apply a standardized amount of the product to a specific area of their skin (e.g., volar forearm).
-
The application technique should be standardized (e.g., number of circular rubs).
-
-
Evaluation:
-
Panelists evaluate the product during and after application based on the predefined sensory attributes.
-
Each attribute is rated on a linear scale (e.g., 0-10, where 0 = not perceptible and 10 = highly perceptible).
-
-
Data Collection and Analysis:
-
Collect the completed evaluation forms.
-
Calculate the mean score for each attribute for both the test and control formulations.
-
Represent the data graphically (e.g., spider web chart) for easy comparison.
-
Perform statistical analysis to identify significant differences between the formulations.
-
Workflow for Sensory Analysis
Caption: Workflow for the sensory analysis of cosmetic formulations.
Safety and Regulatory Information
Stearyl palmitate has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic ingredients in the present practices of use and concentration. Clinical data showed no evidence of irritation, sensitization, or comedogenicity. It is also permitted for use in cosmetics marketed in the European Union.
Conclusion
Stearyl palmitate is a valuable and safe ingredient in cosmetic formulations, offering multiple benefits from emollience and moisturization to texture enhancement and stabilization. The provided protocols offer a framework for substantiating the performance claims of formulations containing this versatile ester. By understanding its properties and employing rigorous testing methodologies, researchers and formulators can effectively utilize stearyl palmitate to develop innovative and efficacious cosmetic products.
References
Application Notes and Protocols for Stearyl Palmitoleate in Artificial Skin Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl palmitoleate, a wax ester formed from stearyl alcohol and palmitoleic acid, is emerging as a lipid of interest for inclusion in three-dimensional (3D) artificial skin models.[1][2] These models, also known as human skin equivalents (HSEs), are critical tools in dermatological research, cosmetic testing, and the development of topical therapeutics.[3][4][5] The lipid composition of the stratum corneum (SC), the outermost layer of the epidermis, is paramount for its barrier function, primarily consisting of ceramides, cholesterol, and free fatty acids. While the roles of these core lipids are well-studied, the contribution of other lipid classes, such as wax esters, is an active area of investigation.
These application notes provide a comprehensive overview of the theoretical role of this compound in skin models, along with detailed protocols for its incorporation and analysis. The information is targeted toward researchers aiming to enhance the physiological relevance of their in vitro skin models.
Rationale for Incorporating this compound
The inclusion of this compound in artificial skin models is predicated on its potential to modulate the physical and biochemical properties of the stratum corneum. As a long-chain wax ester, it is hypothesized to contribute to the hydrophobicity and structural integrity of the lipid barrier.
Potential Functions:
-
Enhancement of Barrier Function: By integrating into the intercellular lipid lamellae of the stratum corneum, this compound may reduce transepidermal water loss (TEWL) and improve the skin's resistance to external irritants.
-
Modulation of Lipid Organization: The presence of a wax ester could influence the packing and organization of other key lipids like ceramides and cholesterol, potentially leading to a more robust barrier structure.
-
Source of Bioactive Fatty Acids: Enzymatic hydrolysis of this compound within the epidermis could release stearyl alcohol and palmitoleic acid, the latter of which is a known lipokine with potential roles in cell signaling.
Experimental Data (Hypothetical)
The following tables present hypothetical data to illustrate the expected outcomes of incorporating this compound into a full-thickness skin model (FTM). These values are for illustrative purposes and should be validated experimentally.
Table 1: Barrier Function Assessment
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) | Inside-Out Permeability (Fluorescein Penetration, %) |
| Control FTM | 15.2 ± 1.8 | 8.5 ± 1.1 |
| FTM + 0.1% this compound | 12.5 ± 1.5 | 6.2 ± 0.9 |
| FTM + 0.5% this compound | 9.8 ± 1.2 | 4.1 ± 0.7 |
Table 2: Stratum Corneum Lipid Composition
| Lipid Class | Control FTM (% of Total Lipids) | FTM + 0.5% this compound (% of Total Lipids) |
| Ceramides | 45.3 ± 3.1 | 46.1 ± 2.8 |
| Cholesterol | 24.8 ± 2.5 | 25.2 ± 2.3 |
| Free Fatty Acids | 10.5 ± 1.2 | 11.0 ± 1.4 |
| Wax Esters | 1.2 ± 0.3 | 5.8 ± 0.9 |
| Other | 18.2 ± 2.0 | 11.9 ± 1.5 |
Table 3: Gene Expression of Differentiation Markers (Fold Change vs. Control)
| Gene | FTM + 0.5% this compound |
| Filaggrin (FLG) | 1.8 ± 0.3 |
| Loricrin (LOR) | 1.5 ± 0.2 |
| Involucrin (IVL) | 1.3 ± 0.2 |
Experimental Protocols
Protocol for Incorporation of this compound into a Full-Thickness Model (FTM)
This protocol describes the incorporation of this compound into a collagen-based dermal equivalent seeded with keratinocytes.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Rat tail collagen type I
-
Fibroblast growth medium (FGM)
-
Keratinocyte growth medium (KGM)
-
This compound (cosmetic grade, sterile)
-
Ethanol (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in ethanol to a final concentration of 100 mg/mL.
-
Sterilize by passing through a 0.22 µm syringe filter.
-
-
Preparation of the Dermal Equivalent:
-
Harvest HDFs and resuspend in FGM at a concentration of 2.5 x 10^5 cells/mL.
-
Prepare a neutralized collagen solution on ice.
-
Mix the HDF suspension with the collagen solution.
-
Cast the mixture into cell culture inserts and allow to gel for 1 hour at 37°C.
-
Submerge the gels in FGM and culture for 5-7 days until the dermal equivalents have contracted.
-
-
Seeding of Keratinocytes and Lipid Supplementation:
-
Harvest NHEKs and resuspend in KGM.
-
Seed 5 x 10^5 NHEKs onto the surface of each dermal equivalent.
-
Culture submerged for 24 hours.
-
Prepare KGM supplemented with the desired concentration of this compound (e.g., 0.1% and 0.5% w/v) by diluting the stock solution. Ensure the final ethanol concentration is below 0.1%.
-
Raise the cultures to the air-liquid interface to induce keratinocyte differentiation.
-
Culture for 14-21 days, changing the lipid-supplemented medium every 2-3 days.
-
Protocol for Lipid Extraction and Analysis from Artificial Skin Models
This protocol outlines the extraction of lipids from the epidermal layer of the FTM for subsequent analysis by High-Performance Thin-Layer Chromatography (HPTLC) or Mass Spectrometry.
Materials:
-
Full-Thickness Models
-
Trypsin-EDTA
-
Chloroform:Methanol (2:1, v/v)
-
Deionized water
-
Nitrogen gas stream
-
HPTLC plates and developing solvents
-
Mass spectrometer
Procedure:
-
Epidermal Separation:
-
Incubate the FTMs in a trypsin solution overnight at 4°C to separate the epidermis from the dermis.
-
Carefully peel off the epidermal sheet using fine forceps.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Homogenize the epidermal sheets in a mixture of chloroform:methanol:water.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction on the remaining aqueous and solid phases.
-
Pool the organic phases and dry under a gentle stream of nitrogen.
-
-
Lipid Analysis:
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol.
-
For HPTLC, spot the samples on a silica gel plate and develop using appropriate solvent systems to separate lipid classes.
-
For mass spectrometry-based lipidomics, infuse the sample directly or after chromatographic separation to identify and quantify individual lipid species.
-
Visualizations
Experimental Workflow
Caption: Workflow for incorporating and analyzing this compound in artificial skin models.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical pathway by which this compound may influence keratinocyte differentiation. It is proposed that upon enzymatic cleavage, the released palmitoleic acid could act as a signaling molecule.
Caption: Proposed signaling cascade for this compound's effect on keratinocyte differentiation.
Conclusion
The incorporation of this compound into artificial skin models presents a promising avenue for enhancing their physiological relevance, particularly in recapitulating the complex lipid environment of the human stratum corneum. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the specific effects of this wax ester on skin barrier function and epidermal homeostasis. Further research is necessary to validate the hypothetical data and fully elucidate the signaling pathways involved.
References
- 1. This compound | C34H66O2 | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stearyl Palmitate | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human skin equivalents: understanding the lipid biosynthesis in the skin - Leiden University [universiteitleiden.nl]
- 5. Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Stearyl Palmitoleate on Skin Cells
Introduction
Stearyl palmitoleate is the ester of stearyl alcohol and palmitoleic acid. While direct in vitro studies on this compound's effects on skin cells are not extensively documented, it is hypothesized that its primary biological activity arises from its hydrolysis into stearyl alcohol and palmitoleic acid by cutaneous esterases. Palmitoleic acid, an omega-7 monounsaturated fatty acid, has demonstrated notable anti-inflammatory and wound-healing properties. These application notes will, therefore, focus on the anticipated effects of this compound, presuming its activity is mediated by palmitoleic acid, on key skin cells: keratinocytes and dermal fibroblasts. The following protocols provide a framework for investigating these potential effects in a laboratory setting.
I. Potential Applications and Mechanisms of Action
This compound, through its presumed active component palmitoleic acid, is a candidate for skincare applications aimed at reducing inflammation, promoting skin barrier repair, and supporting the extracellular matrix.
1. Anti-inflammatory Effects: Palmitoleic acid has been shown to suppress the expression of pro-inflammatory cytokines. This suggests that this compound could be beneficial in mitigating inflammatory skin conditions. The proposed mechanism involves the inhibition of inflammatory signaling pathways, such as the NF-κB pathway, which would otherwise lead to the production of cytokines like TNF-α, IL-1β, and IL-6.
2. Enhanced Wound Healing and Barrier Function: By reducing inflammation, this compound may create a more favorable environment for wound healing. Palmitoleic acid has been observed to accelerate wound closure. In keratinocytes, this may translate to enhanced migration and differentiation, crucial processes for restoring the epidermal barrier.
3. Support of Extracellular Matrix: Chronic inflammation is a known contributor to the degradation of the extracellular matrix (ECM). By exerting an anti-inflammatory effect, this compound could indirectly support ECM integrity by reducing the expression of matrix metalloproteinases (MMPs). This would help preserve collagen and elastin fibers, which are essential for skin firmness and elasticity.
II. Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of palmitoleic acid from in vitro and ex vivo studies, which are used as a proxy for the potential effects of this compound.
Table 1: Effect of Palmitoleic Acid on LPS-Induced Pro-inflammatory Cytokine Release
| Cytokine | Inhibition (%) | p-value | Cell/Tissue Type |
| TNF-α | 73.14% | p≤0.05 | Rat sterile inflammatory air pouches[1][2] |
| IL-1β | 66.19% | p≤0.001 | Rat sterile inflammatory air pouches[1][2] |
| IL-6 | 75.19% | p≤0.001 | Rat sterile inflammatory air pouches[1] |
| MIP-3α | 70.38% | p≤0.05 | Rat sterile inflammatory air pouches |
Table 2: Effect of Palmitoleic Acid on LPS-Induced L-Selectin Release
| Biomarker | Inhibition (%) | p-value | Cell/Tissue Type |
| L-Selectin | 16% | p≤0.05 | Rat sterile inflammatory air pouches |
III. Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the effects of this compound on human keratinocytes and dermal fibroblasts.
Protocol 1: Assessment of Anti-inflammatory Activity in Human Epidermal Keratinocytes
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in human epidermal keratinocytes (HEK) stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS).
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Cell lysis buffer
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture: Culture HEKs in KGM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare dilutions of this compound in KGM at various concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Sample Collection:
-
Centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant and store it at -80°C for cytokine analysis.
-
Wash the cells with PBS and lyse them with cell lysis buffer for protein quantification.
-
-
Cytokine Quantification:
-
Perform ELISAs for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA assay to normalize the cytokine data.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine and normalize it to the total protein content.
-
Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.
-
Protocol 2: Evaluation of Collagen Synthesis in Human Dermal Fibroblasts
Objective: To assess the effect of this compound on collagen production by human dermal fibroblasts (HDFs).
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (FGM)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Sircol™ Soluble Collagen Assay Kit
-
24-well cell culture plates
-
Cell lysis buffer
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture: Culture HDFs in FGM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to grow to confluence.
-
Treatment:
-
Prepare dilutions of this compound in serum-free FGM at various concentrations (e.g., 1, 10, 50 µM). Include a vehicle control.
-
Replace the medium with the treatment solutions.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Wash the cells with PBS and lyse them for total protein quantification.
-
-
Collagen Quantification:
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's protocol.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using a BCA assay to normalize the collagen data.
-
-
Data Analysis:
-
Calculate the amount of collagen produced per well and normalize it to the total protein content.
-
Compare the collagen levels in the this compound-treated groups to the vehicle control group.
-
Protocol 3: Keratinocyte Scratch Assay for Cell Migration
Objective: To evaluate the effect of this compound on the migration of human epidermal keratinocytes, as an in vitro model for wound healing.
Materials:
-
Primary Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Growth Medium (KGM)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
6-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Methodology:
-
Cell Culture: Seed HEKs in 6-well plates and grow them to full confluence.
-
Scratch Wound:
-
Create a sterile "scratch" in the cell monolayer using a 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add KGM containing different concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control to the wells.
-
-
Image Acquisition:
-
Immediately after treatment (0 hours), capture images of the scratch at predefined locations.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point for all treatment groups.
-
Calculate the percentage of wound closure over time compared to the initial scratch area.
-
Compare the rate of wound closure in the this compound-treated groups to the vehicle control.
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Synthesis of Stearyl Palmitoleate
Welcome to the technical support center for the enzymatic synthesis of stearyl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the yield of this compound synthesis?
A1: The enzymatic synthesis of wax esters like this compound is a multifactorial process. Key parameters that significantly affect the reaction yield include the choice of lipase, reaction temperature, reaction time, substrate molar ratio (palmitoleic acid to stearyl alcohol), enzyme concentration, and the presence of a solvent. Efficient water removal is also crucial as it drives the reaction equilibrium towards ester formation.[1][2]
Q2: Which type of enzyme is most effective for synthesizing this compound?
A2: Immobilized lipases are widely used for wax ester synthesis due to their stability, activity in organic solvents, and ease of reuse.[2] Commonly successful commercial lipases include Novozym® 435 (from Candida antarctica) and Lipozyme® RMIM (from Rhizomucor miehei).[1] Novozym® 435 has been shown to be a highly efficient biocatalyst for the synthesis of various wax esters.[1]
Q3: Is a solvent necessary for the reaction?
A3: Not necessarily. Solvent-free systems are an attractive option from a green chemistry perspective and have been shown to produce high yields (95-99%) of wax esters. The choice of using a solvent depends on the specific substrates and reaction conditions. Solvents like n-hexane can be used and may influence reaction kinetics.
Q4: How does water content affect the synthesis?
A4: Water is a byproduct of the esterification reaction. Its accumulation can lead to the reverse reaction (hydrolysis), which reduces the ester yield. Therefore, continuous removal of water, for instance by using a stream of dry air or conducting the reaction in an open system, is essential to drive the equilibrium towards the synthesis of this compound and achieve high conversion rates.
Q5: What is a typical yield for the enzymatic synthesis of wax esters?
A5: Under optimized conditions, it is possible to achieve high conversion yields, often in the range of 92-99%. The specific yield will depend on the combination of reaction parameters.
Troubleshooting Guide
Problem: Low Yield of this compound
| Potential Cause | Suggested Solution | How to Verify |
| Incomplete reaction due to equilibrium. | - Ensure efficient water removal during the reaction (e.g., using molecular sieves in a solvent-based system, or a vacuum/dry air stream in a solvent-free system).- Increase the reaction time.- Consider using a slight excess of one of the reactants (e.g., stearyl alcohol). | Monitor the reaction progress over a longer period. Analyze samples using Gas Chromatography (GC) to check for the presence of unreacted palmitoleic acid and stearyl alcohol. |
| Suboptimal Reaction Temperature. | - The optimal temperature for lipase activity is typically between 40°C and 65°C. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation. | Perform small-scale experiments at varying temperatures (e.g., 45°C, 55°C, 65°C) to determine the optimal condition for your specific setup. |
| Incorrect Substrate Molar Ratio. | - The optimal molar ratio of palmitoleic acid to stearyl alcohol can vary depending on the enzyme used. For Novozym® 435, increasing the alcohol ratio (e.g., 1:2 or 1:3 acid to alcohol) can increase the yield. | Systematically vary the molar ratio of the substrates in a series of small-scale experiments and analyze the yield for each condition. |
| Insufficient Enzyme Concentration. | - A low enzyme concentration can lead to a slow reaction rate and incomplete conversion within a practical timeframe. | Increase the enzyme amount in increments (e.g., from 10% to 30% by weight of the limiting substrate) and monitor the effect on the reaction rate and final yield. |
| Enzyme Inhibition. | - High concentrations of the alcohol substrate can sometimes inhibit the lipase. | If increasing the alcohol-to-acid ratio leads to a decrease in yield after a certain point, this may indicate substrate inhibition. |
| Enzyme Deactivation. | - The immobilized lipase can lose activity over time, especially after multiple uses or exposure to harsh conditions. | Test the activity of a fresh batch of enzyme under the same conditions to see if the yield improves. Consider the reusability data provided by the enzyme manufacturer. |
Data Presentation
Table 1: Effect of Reaction Parameters on Cetyl Octanoate Yield using Novozym® 435
(Note: Cetyl octanoate is a wax ester with similar synthesis principles to this compound. This data provides a strong indication of expected trends.)
| Reaction Time (h) | Reaction Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Amount (% w/w) | Yield (%) |
| 1 | 45 | 2:1 | 30 | 66 |
| 3.75 | 65 | 2:1 | 30 | 99 |
| 1 | 55 | 2:1 | 10 | 44 |
| 3.75 | 55 | 2:1 | 35 | 97 |
| 5 | 50 | 3:1 | 20 | 95 |
Data adapted from a study on cetyl octanoate synthesis.
Table 2: Optimized Conditions for Wax Ester Synthesis
| Parameter | Optimized Value | Reference |
| Enzyme | Immobilized Candida sp. Lipase | |
| System | Solvent-free | |
| Temperature | 40°C | |
| Agitation | 170 rpm | |
| Acid:Alcohol Molar Ratio | 1:0.9 | |
| Lipase Dosage | 10% (by mass of oleic acid) | |
| Water Removal | Open reaction system | |
| Resulting Conversion | 98% in 8 hours |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound (Solvent-Free)
This protocol is a general guideline based on optimized procedures for similar wax esters. Researchers should optimize these conditions for their specific requirements.
Materials:
-
Palmitoleic acid
-
Stearyl alcohol
-
Immobilized lipase (e.g., Novozym® 435)
-
Reaction vessel (e.g., a round-bottom flask)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)
-
System for water removal (e.g., a connection to a vacuum line or a gentle stream of dry air)
Procedure:
-
Substrate Preparation: Accurately weigh palmitoleic acid and stearyl alcohol in the desired molar ratio (e.g., 1:1.2) and add them to the reaction vessel.
-
Reaction Setup: Place the reaction vessel in the heating mantle on the magnetic stirrer.
-
Heating and Mixing: Heat the mixture to the desired reaction temperature (e.g., 60°C) with continuous stirring to ensure a homogenous mixture.
-
Enzyme Addition: Once the desired temperature is reached and the substrates are melted and mixed, add the immobilized lipase (e.g., 5-10% by weight of the limiting substrate).
-
Initiate Water Removal: If using a vacuum, apply it gently. If using dry air, bubble it slowly through the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed for the desired duration (e.g., 8-24 hours). The reaction can be monitored by taking small aliquots at different time points and analyzing the conversion rate by Gas Chromatography (GC).
-
Enzyme Recovery: After the reaction is complete, cool down the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
Product Purification: The resulting product can be purified to remove any unreacted fatty acids or alcohols if necessary.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in enzymatic synthesis.
References
Troubleshooting low conversion rates in stearyl palmitoleate synthesis
Technical Support Center: Stearyl Palmitoleate Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low conversion rates during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low conversion rates in this compound synthesis?
A1: The synthesis of this compound is an esterification reaction, which is a reversible equilibrium process. The primary cause of low conversion is the presence of water, a byproduct of the reaction, which can drive the reaction backward through hydrolysis, thereby reducing the ester yield.[1][2] To achieve a high conversion rate, it is crucial to remove water as it forms, shifting the reaction equilibrium towards the product side in accordance with Le Chatelier's principle.[1][3][4]
Q2: How can I effectively remove water from the reaction mixture?
A2: Several methods can be employed to remove water during the esterification process:
-
Azeotropic Distillation: This technique involves using a solvent, such as toluene or hexane, that forms a low-boiling azeotrope with water. The azeotrope is distilled off, and the water is collected in a Dean-Stark apparatus, allowing the solvent to return to the reaction flask.
-
Drying Agents (Desiccants): Adding a chemical drying agent like molecular sieves or anhydrous salts directly to the reaction mixture can absorb the water as it is produced. It is important to ensure the molecular sieves are properly activated by heating before use to maximize their water adsorption capacity.
-
Reactive Distillation: This advanced method combines the chemical reaction and product separation into a single process. As the esterification occurs in a distillation column, water is continuously removed, which drives the reaction to completion.
Q3: What type of catalyst is most effective for this synthesis?
A3: The choice of catalyst depends on the specific requirements of your experiment, such as reaction conditions and substrate sensitivity.
-
Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are commonly used for Fischer-Speier esterification.
-
Enzymatic Catalysts (Lipases): Lipases offer a milder and more selective alternative to chemical catalysts. They can provide high conversion rates under less harsh conditions and are reusable, making them a "green" option. Novozym 435, a commercially available immobilized lipase, has shown high efficiency in catalyzing esterification reactions.
Q4: How do the molar ratio of reactants and temperature affect the conversion rate?
A4: The molar ratio of stearyl alcohol to palmitoleic acid and the reaction temperature are critical parameters.
-
Molar Ratio: Using a large excess of one of the reactants, typically the alcohol, can help drive the equilibrium towards the product side.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of the reactants or products. The optimal temperature will depend on the catalyst and solvent used. For enzymatic catalysis, temperatures are typically lower to preserve enzyme activity.
Troubleshooting Guide for Low Conversion Rates
If you are experiencing low conversion rates in your this compound synthesis, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Reaction has stalled or conversion is low | Equilibrium Limitation | The presence of water is likely inhibiting the forward reaction. Implement a water removal strategy such as azeotropic distillation with a Dean-Stark trap or add activated molecular sieves to the reaction mixture. |
| Inactive Catalyst | If using an acid catalyst, ensure it has not been neutralized. For enzymatic catalysts, check for deactivation due to improper storage, temperature, or pH. Consider adding fresh catalyst. | |
| Impure Reactants | Impurities in stearyl alcohol or palmitoleic acid, especially the presence of water, can negatively impact the reaction. Ensure reactants are of high purity and are dry. | |
| No reaction or very slow reaction rate | Inappropriate Temperature | The reaction temperature may be too low. Gradually increase the temperature while monitoring the reaction progress. Typical reaction temperatures for Fischer esterification range from 60-110 °C. For enzymatic reactions, ensure the temperature is within the optimal range for the specific lipase being used. |
| Poor Mixing | Inadequate stirring can lead to poor contact between reactants and the catalyst. Ensure the reaction mixture is being stirred effectively. | |
| Formation of byproducts | Side Reactions | High reaction temperatures can sometimes lead to the formation of unwanted byproducts. Consider lowering the reaction temperature or using a milder, more selective catalyst like a lipase. |
Experimental Protocols
Protocol 1: this compound Synthesis via Fischer Esterification with Azeotropic Water Removal
Materials:
-
Stearyl alcohol
-
Palmitoleic acid
-
Toluene (or another suitable solvent for azeotropic distillation)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle, and separatory funnel
Procedure:
-
Apparatus Setup: Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser.
-
Reactant Charging: To the round-bottom flask, add stearyl alcohol, palmitoleic acid (in a 1.2:1 molar ratio of alcohol to acid), toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Reaction and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser, will collect at the bottom of the trap while the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Conversion Rates
References
Technical Support Center: Purification of Synthetic Stearyl Palmitoleate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic stearyl palmitoleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Impurities in synthetic this compound typically originate from the starting materials or are generated during the synthesis process. Common impurities include:
-
Unreacted Starting Materials: Residual palmitoleic acid and stearyl alcohol.
-
Catalyst Residues: Depending on the synthetic route, these can be acidic (e.g., p-toluenesulfonic acid) or basic catalysts.
-
Side-Reaction Products: Byproducts from unwanted reactions, such as the formation of ethers from the dehydration of stearyl alcohol, especially at high temperatures.[1]
-
Related Fatty Acid Esters: If the palmitoleic acid used is not of high purity, other fatty acid esters may be present. Similarly, commercial stearyl alcohol can contain other fatty alcohols. Commercial stearic acid, a saturated analogue, often contains palmitic acid and minor amounts of myristic acid, and similar impurities can be expected in palmitoleic acid sources.[2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and quantifying volatile impurities and the main product. High-temperature GC is necessary due to the low volatility of wax esters.[3][4]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification, allowing for the qualitative detection of unreacted starting materials and non-polar byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural confirmation of the final product and for identifying and quantifying impurities without the need for reference standards for every impurity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ester functional group and the absence of starting materials like carboxylic acids (broad O-H stretch) and alcohols (O-H stretch).
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution | Verification Method |
| Low yield of purified this compound. | Incomplete reaction during synthesis. | - Increase reaction time. - Use a slight excess of one reactant. - Efficiently remove water if using Fischer esterification. | GC-MS analysis of the crude product showing significant amounts of starting materials. |
| Loss of product during purification. | - Optimize the solvent gradient in column chromatography to ensure complete elution of the product. - Perform multiple extractions of the aqueous wash to recover all product. | TLC analysis of all fractions collected during purification. | |
| Product is discolored (yellow or brown). | Decomposition of starting materials or product at high reaction temperatures. | - Lower the reaction temperature. - Use a milder catalyst. - Consider enzymatic synthesis which occurs at lower temperatures. | Visual inspection. |
| Presence of unreacted palmitoleic acid in the final product. | Incomplete reaction or inefficient purification. | - Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. - Optimize the polarity of the mobile phase in column chromatography. | GC-MS or NMR analysis of the purified product. |
| Presence of unreacted stearyl alcohol in the final product. | Incomplete reaction or inefficient purification. | - Optimize the solvent system for column chromatography to improve separation of the slightly more polar alcohol from the non-polar wax ester. A less polar mobile phase will retain the alcohol more strongly on the silica gel. | GC-MS or TLC analysis of the purified product. |
| Unexpected peaks in GC-MS analysis. | Formation of side products like ethers or dehydration of the alcohol. | - Lower the reaction temperature during synthesis. - Use a less concentrated or milder acid catalyst. | Mass spectrometry data of the unexpected peaks. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of crude synthetic this compound to remove unreacted starting materials and non-polar impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution:
-
Begin elution with a non-polar solvent such as hexane to elute highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like diethyl ether or ethyl acetate. A typical gradient might be from 100% hexane to a 98:2 hexane:diethyl ether mixture.
-
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
Protocol 2: Purity Assessment by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
This protocol is for the analysis of the purified this compound to confirm its purity and identify any remaining impurities.
Methodology:
-
Sample Preparation: Dissolve the purified this compound in a suitable solvent (e.g., hexane or toluene) to a concentration of approximately 0.1–1.0 mg/mL.
-
GC-MS Parameters:
-
Injector Temperature: 390°C
-
Column: A high-temperature resistant capillary column (e.g., DB-1HT).
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp to 240°C at 15°C/min.
-
Ramp to 390°C at 8°C/min and hold for 6 minutes.
-
-
Carrier Gas: Helium.
-
MS Detector:
-
Ion Source Temperature: 250°C
-
Mass Scan Range: m/z 50–1000
-
-
Visualizations
Caption: Purification workflow for synthetic this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Improving Lipase Catalyst Stability in Wax Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic synthesis of wax esters.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Issue 1: Low or No Wax Ester Yield
-
Question: My reaction has produced a very low yield of wax ester. What are the potential causes and how can I fix this?
-
Answer: Low wax ester yield can stem from several factors:
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Sub-optimal Water Activity: While water is essential for lipase structure and function, excess water can shift the reaction equilibrium towards hydrolysis, breaking down the ester product. Conversely, too little water can inactivate the enzyme.[1][2]
-
Incorrect Substrate Molar Ratio: An improper ratio of fatty acid to fatty alcohol can limit the conversion rate.
-
Solution: Optimize the molar ratio. Often, an excess of the alcohol (e.g., 1:2 or 1:3 acid:alcohol ratio) is used to drive the equilibrium towards ester formation.[1]
-
-
Enzyme Inhibition: High concentrations of substrates, particularly short-chain alcohols and acids, can inhibit or deactivate the lipase.
-
Solution: Avoid excessively high substrate concentrations. If inhibition is suspected, a fed-batch approach, where one substrate is added gradually, can be effective.
-
-
Insufficient Enzyme Activity: The amount of active lipase may be too low, or the enzyme may have lost activity due to improper storage or handling.
-
Solution: Increase the enzyme loading in the reaction. Verify the specific activity of your lipase batch and ensure it has been stored under recommended conditions.
-
-
Issue 2: Reaction Stops Before Completion
-
Question: The synthesis reaction starts as expected, but then plateaus and stops before reaching the desired conversion. What could be the cause?
-
Answer: Premature reaction stoppage is often due to:
-
Product Inhibition: The accumulation of the wax ester or the co-product (water or methanol in transesterification) can inhibit the enzyme's activity.
-
Solution: Consider in-situ product removal. For water, the use of molecular sieves is effective. For reactions in a continuous setup, pervaporation can be used to remove water.
-
-
Enzyme Deactivation: The reaction conditions, particularly temperature, may be too harsh, causing the enzyme to denature over time. Polar organic solvents can also strip the essential water layer from the enzyme, leading to deactivation.
-
Solution: Lower the reaction temperature to a range suitable for your specific lipase (typically 40-60°C). If using a solvent, choose a non-polar, hydrophobic solvent like hexane or isooctane to maintain enzyme stability.
-
-
pH Shift: In unbuffered systems, the acidic substrates can lower the micro-environmental pH around the enzyme, leading to inactivation.
-
Solution: Immobilize the lipase on a support that provides a suitable microenvironment. While direct buffering in non-aqueous media is complex, the pH of the aqueous solution used for immobilization (a phenomenon known as "pH memory") can set the optimal ionization state of the enzyme.
-
-
Issue 3: Immobilized Lipase Loses Activity After a Few Cycles
-
Question: My immobilized lipase works well for the first one or two runs, but its activity drops significantly in subsequent reuses. Why is this happening?
-
Answer: A rapid loss of activity upon reuse can be attributed to:
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Enzyme Leaching: If the lipase is not strongly bound to the support, it can detach and wash away during the recovery and washing steps. This is more common with simple physical adsorption methods.
-
Solution: Use a stronger immobilization method, such as covalent attachment to the support. Alternatively, cross-linking the adsorbed enzyme with agents like glutaraldehyde can prevent leaching.
-
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Denaturation During Regeneration: The washing and drying steps between cycles can be harsh, causing the enzyme to denature.
-
Solution: Optimize the regeneration protocol. Use gentle washing with appropriate solvents and avoid high temperatures during drying.
-
-
Pore Blockage: The pores of the support material can become clogged by residual substrates or products, preventing new substrates from reaching the enzyme's active site.
-
Solution: Implement a more rigorous washing procedure between cycles to ensure all residual compounds are removed from the support.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using enzymatic synthesis for wax esters over chemical methods?
-
A1: Enzymatic synthesis offers milder reaction conditions (typically <80°C), which prevents the degradation of sensitive molecules. It is a "green chemistry" approach that avoids harsh chemicals and solvents. The high specificity of lipases leads to fewer byproducts, resulting in a purer product and simpler downstream processing.
-
Q2: Which lipases are most commonly used for wax ester synthesis?
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A2: Commercially available immobilized lipases are frequently used due to their stability and efficiency. Examples include Novozym® 435 (from Candida antarctica lipase B) and Lipozyme® RM IM (from Rhizomucor miehei). Lipases from Pseudomonas fluorescens and Rhizopus oryzae have also demonstrated effectiveness.
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Q3: Should I use an organic solvent or a solvent-free system for my reaction?
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A3: Both approaches have their merits. Solvent-based systems (e.g., using hexane) can improve the solubility of non-polar substrates and reduce viscosity, but they add cost and environmental concerns. Solvent-free systems are more environmentally friendly and can lead to higher volumetric productivity, but may suffer from mass transfer limitations and substrate/product inhibition. The choice often depends on the specific substrates and the scale of the reaction.
-
Q4: How does immobilization improve lipase stability?
-
A4: Immobilization provides several benefits. It confines the enzyme to a solid support, which can prevent aggregation and protect it from harsh environmental conditions. By creating a specific microenvironment, it can enhance stability in organic solvents and at extreme temperatures and pH levels. Furthermore, immobilization greatly simplifies the recovery and reuse of the catalyst, which is crucial for cost-effective industrial processes.
Data Presentation: Stability of Immobilized Lipases
Table 1: Operational Stability of Various Immobilized Lipase Preparations
| Lipase Source | Immobilization Support/Method | Reaction | Number of Cycles | Final Retained Activity | Reference |
| Thermomyces lanuginosus | Glutaraldehyde-activated rice husk | Cetyl oleate synthesis | 12 | 85% | |
| Pseudomonas fluorescens | Eupergit C250L | Acylation of (R,S)-1-phenylethanol | 11 | 30% | |
| Candida sp. 99-125 | Not specified | Cetyl oleate synthesis | 6-7 | 46% | |
| Rhizopus oryzae | Not specified | Wax ester synthesis | 20 | No significant decrease | |
| Candida antarctica B (CalB) | Purolite® Lifetech™ ECR8285 (covalent) | Spermaceti analogue synthesis | 9 | Negligible loss |
Table 2: Effect of Temperature on Lipase Activity and Stability
| Lipase Source | Optimal Temperature for Activity | Stability Profile | Reference |
| Anoxybacillus flavithermus HBB 134 | 50°C | Stable for 24 hours at 25, 40, and 50°C | |
| Candida albicans | 37°C | Maximum stability at 37°C | |
| Acinetobacter sclerotigenum | 40°C | Maximum stability at 40°C | |
| Jojoba seeds | 60°C | Activity reduced by 70% at 95°C | |
| General Lipases | 40°C - 60°C | Thermal denaturation often observed beyond 60°C |
Experimental Protocols
Protocol 1: Lipase Immobilization via Physical Adsorption on a Hydrophobic Support
-
Support Preparation: Prepare a hydrophobic support material (e.g., octyl-silica or Octyl-Sepharose). Wash the support with ethanol and then with distilled water to remove any impurities. Equilibrate the support with a low ionic strength buffer (e.g., 10 mM sodium phosphate buffer, pH 7.0).
-
Enzyme Solution: Prepare a solution of the lipase in the same low ionic strength buffer. The concentration will depend on the specific lipase and support capacity.
-
Immobilization: Add the enzyme solution to the prepared support. Gently agitate the mixture at a low temperature (e.g., 4°C) for a specified time (e.g., 12-24 hours) to allow for adsorption.
-
Washing: After incubation, separate the immobilized enzyme from the supernatant. Wash the immobilized preparation several times with the equilibration buffer to remove any unbound enzyme.
-
Activity Assay: Determine the activity of the immobilized lipase and the supernatant to calculate the immobilization yield.
-
Storage: Store the immobilized lipase at 4°C in a suitable buffer until use.
Protocol 2: Standard Lipase Activity Assay (p-Nitrophenyl Palmitate Method)
This assay measures the release of p-nitrophenol, which is yellow and can be quantified spectrophotometrically.
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve p-nitrophenyl palmitate (pNPP) in isopropanol to a concentration of 10 mM.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.5% (w/v) Triton X-100 and 0.1% (w/v) gum arabic.
-
-
Reaction Mixture: In a microcentrifuge tube or cuvette, mix 900 µL of the assay buffer with 100 µL of the pNPP stock solution.
-
Pre-incubation: Equilibrate the reaction mixture at the desired reaction temperature (e.g., 50°C) for 5 minutes.
-
Enzyme Addition: Start the reaction by adding a small amount of the lipase solution or immobilized lipase (e.g., 10-50 µL of solution or 5-10 mg of immobilized enzyme).
-
Incubation: Incubate the reaction at the set temperature for a defined period (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding 1 mL of ethanol or by placing the sample on ice. For immobilized enzymes, simply remove the catalyst from the reaction mixture.
-
Measurement: Measure the absorbance of the supernatant at 410 nm against a blank (a reaction mixture without the enzyme).
-
Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Visualizations
References
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Wax Ester Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of wax ester isomers. It is intended for researchers, scientists, and drug development professionals working with these complex lipids.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC techniques for separating wax ester isomers?
A1: The two primary HPLC techniques for wax ester isomer separation are Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC (Ag-HPLC).[1][2][3]
-
NARP-HPLC separates wax esters based on their overall hydrophobicity, which is influenced by their Equivalent Carbon Number (ECN). Within the same ECN, separation is achieved based on the degree of unsaturation, with more unsaturated species typically eluting first.[1][4] This method can also separate isomers based on the position of the ester moiety if the chain lengths are sufficiently different.
-
Ag-HPLC separates isomers based on the number, position, and geometry (cis/trans) of double bonds. The separation relies on the interaction between the double bonds and silver ions on the stationary phase. Retention increases with the number of double bonds, and trans isomers elute earlier than cis isomers due to weaker interactions.
Q2: Which type of column is recommended for wax ester analysis?
A2: The choice of column depends on the separation technique.
-
For NARP-HPLC , C18 and C30 columns are commonly used. C30 columns, in particular, have shown good performance in separating long-chain wax esters up to 60 carbons in size.
-
For Ag-HPLC , specialized columns with silver ions incorporated into the stationary phase, such as ChromSpher Lipids columns, are required.
Q3: What are typical mobile phases for NARP-HPLC of wax esters?
A3: NARP-HPLC uses non-aqueous mobile phases, typically consisting of a mixture of solvents like acetonitrile, ethyl acetate, methanol, and chloroform. Gradient elution, where the mobile phase composition is changed over time, is almost always necessary to achieve a good separation of the complex mixtures of wax esters.
Q4: What mobile phases are used in Ag-HPLC for wax ester isomer separation?
A4: Mobile phases in Ag-HPLC are typically non-polar, consisting of solvents like hexane or isooctane mixed with modifiers such as 2-propanol, acetonitrile, or toluene. Gradient elution is optimized to separate species based on their degree of unsaturation.
Q5: Should I use isocratic or gradient elution for separating wax ester isomers?
A5: Gradient elution is strongly recommended for analyzing complex mixtures of wax esters. Wax ester samples contain compounds with a wide range of polarities and affinities for the stationary phase. Isocratic elution (constant mobile phase composition) would lead to very long retention times for strongly retained compounds and poor resolution for weakly retained ones. A gradient allows for the effective elution of all components in a reasonable time with improved peak shape and resolution.
Q6: How can I improve the detection of wax esters when using Mass Spectrometry (MS)?
A6: Wax esters can be challenging to ionize, especially with Electrospray Ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is often more effective and commonly used. To improve ionization efficiency and signal intensity, especially in ESI or APCI, mobile phase modifiers can be added. Volatile salts like ammonium acetate or ammonium formate are frequently used to promote the formation of adduct ions ([M+NH₄]⁺), which are more stable and readily detected.
Troubleshooting Guide
Problem: Poor Resolution of Isomers
Q: My wax ester isomers are co-eluting or have very poor separation. How can I improve the resolution?
A: Improving the resolution of closely eluting isomers requires a systematic optimization of several parameters.
-
Optimize the Mobile Phase Gradient: The gradient steepness is a critical factor. A shallower gradient (slower increase in the strong solvent percentage) provides more time for isomers to interact with the stationary phase, often leading to better separation. Try decreasing the rate of change of your organic solvent over the period where the isomers of interest elute.
-
Change Mobile Phase Solvents: The choice of organic solvent (e.g., acetonitrile vs. methanol vs. ethyl acetate) can alter selectivity. Different solvents interact differently with the analytes and the stationary phase, which can change the elution order and improve separation. For NARP, consider switching between solvent systems like acetonitrile/ethyl acetate and methanol/chloroform.
-
Adjust the Column Temperature: Temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase. In Ag-HPLC, retention has been shown to increase with temperature. Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will increase the analysis time.
-
Switch Separation Mode: If you are using NARP-HPLC and struggling to separate isomers based on unsaturation, switching to Ag-HPLC may provide the necessary selectivity.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My chromatogram shows significant peak tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.
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Secondary Interactions: Residual silanol groups on silica-based columns can interact with polar moieties in the analytes, causing tailing. While wax esters are generally non-polar, impurities or degradation products could be responsible. Using a mobile phase modifier like a small amount of acid (e.g., 0.1% formic or acetic acid) can suppress silanol activity.
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Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample and injecting a smaller amount.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: A contaminated guard column or a damaged analytical column can lead to poor peak shapes. Try replacing the guard column or flushing the analytical column with a strong solvent.
Problem: Retention Time Instability
Q: The retention times for my peaks are drifting or are not reproducible between runs. What should I check?
A: Unstable retention times are often related to the mobile phase or the pump.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for every run. Inaccurate mixing of gradient solvents can cause significant shifts. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.
-
Mobile Phase Degassing: Air bubbles in the pump can cause pressure fluctuations and lead to unstable flow rates and shifting retention times. Ensure your mobile phase is properly degassed before use.
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure the column is fully re-equilibrated with the initial mobile phase conditions for a sufficient time before the next injection.
-
Column Temperature: Fluctuations in the column temperature will cause retention times to shift. Use a column oven to maintain a constant and stable temperature.
Problem: High System Backpressure
Q: My HPLC system is showing unusually high backpressure. What steps should I take to diagnose and fix it?
A: High backpressure is a sign of a blockage in the system.
-
Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column and checking the pressure of the system without it. If the pressure drops to normal, the blockage is in the column or guard column. If the pressure remains high, the blockage is upstream (e.g., in the injector or tubing).
-
Column/Frit Blockage: If the column is the source, it could be a blocked inlet frit. Try back-flushing the column (if the manufacturer allows it) at a low flow rate.
-
Buffer Precipitation: If you are using buffers or additives (like ammonium acetate), they can precipitate if the organic solvent concentration becomes too high, clogging the system. Ensure your buffer is soluble in all mobile phase compositions used in your gradient.
-
Sample Contamination: Particulates in the sample can clog the column. Always filter your samples before injection.
Data Presentation
Table 1: Example NARP-HPLC Gradient Programs for Wax Ester Separation
| Parameter | Method 1 (C18 Column) | Method 2 (C30 Column) | Method 3 (BEH C18 Column) |
| Column | Nova-Pak C18 | C30 RP Column | Acquity BEH C18 |
| Mobile Phase A | Acetonitrile | Methanol | Water:Acetonitrile (4:6) + 10 mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate | Chloroform | Acetonitrile:2-Propanol (1:9) + 10 mM Ammonium Acetate + 0.1% Formic Acid |
| Flow Rate | (Not Specified) | (Not Specified) | 180 µL/min |
| Temperature | (Not Specified) | (Not Specified) | 45 °C |
| Gradient Program | Optimized Gradient | 60-minute Gradient Program | 0 min - 30% B; 5.0 min - 70% B; 35.0 min - 100% B; 40.0 min - 30% B |
Table 2: Example Ag-HPLC Mobile Phase Systems for Isomer Separation
| Parameter | Solvent System I | Solvent System II | Solvent System III |
| Column | ChromSpher Lipids (2x 25cm in series) | ChromSpher Lipids (2x 25cm in series) | ChromSpher Lipids (2x 25cm in series) |
| Solvents | Hexane / 2-Propanol / Acetonitrile | Isooctane / 2-Propanol / Acetonitrile | Hexane / Toluene |
| Temperature | 15-35 °C | 15-35 °C | (Not Specified) |
| Detection | APCI-MS/MS | APCI-MS/MS | APCI-MS |
| Notes | Optimized for separation based on number of double bonds and cis/trans geometry. | Optimized for separation based on number of double bonds and cis/trans geometry. | Found to provide the best results for separating saturated, mono-, di-, and triunsaturated species. |
Experimental Protocols
Protocol 1: General Method for NARP-HPLC-APCI-MS Analysis of Wax Esters
This protocol provides a general workflow for separating and identifying wax esters using a non-aqueous reversed-phase system coupled with mass spectrometry.
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Sample Preparation: Dissolve the extracted wax ester sample in a suitable solvent such as chloroform or a mixture of methanol:chloroform (1:1, v/v). Ensure the final concentration is appropriate for HPLC analysis (e.g., 0.5-1.0 mg/mL). Filter the sample through a 0.22 µm PTFE filter before injection.
-
HPLC System & Column:
-
HPLC System: A binary or quaternary HPLC system capable of gradient elution.
-
Column: A C30 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Column Temperature: 40 °C.
-
-
Mobile Phase:
-
Solvent A: Methanol
-
Solvent B: Chloroform
-
Degas both solvents thoroughly before use.
-
-
Gradient Elution Program: Develop a gradient program to separate the wax esters. An example could be:
-
Start with a high percentage of Methanol (e.g., 95%).
-
Run a linear gradient to a high percentage of Chloroform (e.g., 60-70%) over 40-60 minutes.
-
Hold for 5-10 minutes.
-
Return to initial conditions and equilibrate for at least 10-15 minutes before the next injection.
-
-
Detection (APCI-MS):
-
Ionization Mode: APCI, positive ion mode.
-
Scan Range: m/z 300-1200.
-
Nebulizer Gas (N₂): Set according to instrument manufacturer's recommendation.
-
Vaporizer Temperature: Optimize between 350-450 °C.
-
Corona Discharge Current: ~5 µA.
-
Wax esters should be detected as protonated molecules [M+H]⁺.
-
Visualizations
Caption: Workflow for NARP-HPLC mobile phase optimization.
Caption: Troubleshooting tree for poor peak resolution.
References
Preventing thermal degradation of stearyl palmitoleate during analysis
Welcome to the technical support center for the analysis of stearyl palmitoleate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the thermal degradation of this compound during experimental analysis, ensuring data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a wax ester, which is an ester of a fatty acid and a fatty alcohol.[1] Specifically, it is the palmitate ester formed from the condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of stearyl alcohol.[2] Its molecular formula is C34H66O2.[2] Wax esters like this compound are components of various natural lipids and are of interest in cosmetics, pharmaceuticals, and other industries.[3][4]
Q2: What is thermal degradation and why is it a concern for this compound?
A2: Thermal degradation is the breakdown of a molecule at elevated temperatures. For this compound, which contains an unsaturated fatty acid component (palmitoleic acid), the primary degradation pathway is lipid oxidation. This process is accelerated by heat, oxygen, and light and can lead to the formation of undesirable by-products like aldehydes, ketones, and alcohols. During analysis, thermal degradation can result in the loss of the target analyte, the appearance of artifact peaks in chromatograms, and inaccurate quantification, thereby compromising the experimental results.
Q3: What are the primary factors that accelerate the thermal degradation of lipids like this compound?
A3: The main factors that promote the degradation of unsaturated lipids are:
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Heat: High temperatures, such as those used in Gas Chromatography (GC) injectors, provide the activation energy for oxidation reactions to begin.
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Oxygen: The presence of oxygen is crucial for the propagation of the free radical chain reactions that characterize lipid autoxidation.
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Light: Exposure to light, particularly UV light, can initiate oxidation.
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Pro-oxidant Metals: Transition metal ions (e.g., iron, copper) can act as catalysts, speeding up the rate of oxidation.
Q4: What general strategies can be employed to minimize thermal degradation during sample handling and storage?
A4: To preserve sample integrity before analysis, the following strategies are recommended:
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Use an Inert Atmosphere: Flushing sample containers with an inert gas like nitrogen or argon displaces oxygen and minimizes the risk of oxidation.
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Control Temperature: Store samples at low temperatures (e.g., 2-8°C or frozen) to reduce the rate of chemical reactions.
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Protect from Light: Use amber-colored vials or store samples in the dark to prevent photo-oxidation.
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Add Antioxidants: Introducing a suitable antioxidant to the sample or solvent can inhibit the oxidation process by scavenging free radicals.
Troubleshooting Guide: Common Issues During Analysis
Q: I am observing unexpected peaks and a noisy baseline in my Gas Chromatography (GC-MS) analysis. What could be the cause?
A: This is a common sign of on-column or injector-port thermal degradation. The high temperatures required for GC analysis of low-volatility compounds like wax esters can cause them to break down.
Troubleshooting Steps:
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Lower Injector Temperature: While the injector must be hot enough to volatilize the sample, excessively high temperatures are a primary cause of degradation. Experiment with lowering the injector temperature incrementally. For direct analysis of wax esters, high-temperature GC/MS is often necessary, with injector temperatures potentially reaching up to 390°C, but this should be optimized.
-
Check for Active Sites: Active sites (e.g., exposed silica) in the injector liner or column can catalyze degradation. Use a deactivated liner and ensure you are using a high-quality, stable capillary column.
-
Consider Derivatization: Although direct analysis is possible, derivatization can be an effective strategy. For instance, hydrolyzing the wax ester into its constituent fatty acid and fatty alcohol, followed by methylation of the fatty acid, can produce more volatile and thermally stable compounds suitable for standard GC analysis.
Q: My quantitative results are inconsistent and show a loss of this compound over time, even with refrigerated storage. Why is this happening?
A: This suggests that oxidation is occurring during storage or sample preparation, even at low temperatures. Refrigeration slows but does not completely stop oxidation, especially if oxygen is present.
Troubleshooting Steps:
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Implement Inert Storage: Immediately after preparation, blanket the sample with nitrogen or argon before sealing the vial. Store in tightly sealed containers.
-
Add an Antioxidant: Introduce a suitable antioxidant into your sample solution. Common choices for lipid analysis include Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E). The choice depends on the solvent system and subsequent analysis method.
-
Use Fresh Solvents: Peroxides can accumulate in older solvents (especially ethers like THF), which can initiate lipid oxidation. Use freshly opened or properly stored high-purity solvents.
Q: I am using HPLC, which operates at lower temperatures, but still suspect degradation. Is this possible?
A: Yes, degradation can still occur. While HPLC avoids the high temperatures of GC, oxidation can happen in the sample vial within the autosampler, especially if run times are long and the sample tray is not temperature-controlled.
Troubleshooting Steps:
-
Control Autosampler Temperature: If available, set the autosampler temperature to a low value (e.g., 4-10°C) to minimize reactivity.
-
Protect from Light: Use amber or light-blocking vials, especially if the autosampler is exposed to ambient light.
-
Minimize Oxygen Exposure: Prepare samples just before analysis. If a long sequence is running, consider using vial caps with septa that are less permeable to oxygen or pre-flushing vials with inert gas.
Recommended Experimental Protocols
Protocol 1: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) for Direct Analysis
This method is adapted for the direct analysis of intact wax esters, which have low volatility.
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Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable non-polar solvent like hexane or toluene to a final concentration of 0.1-1.0 mg/mL.
-
Anti-degradation step: Add an antioxidant such as BHT to the solvent at a concentration of ~0.01% (w/v).
-
Anti-degradation step: Flush the headspace of the vial with nitrogen before capping.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph capable of high-temperature operation.
-
Column: A thermally stable, low-bleed capillary column suitable for high-temperature analysis (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector:
-
Type: Split/Splitless
-
Anti-degradation step: Temperature: Start at a lower temperature (e.g., 320°C) and increase only if peak shape is poor. The maximum should not exceed the column's upper temperature limit. A temperature of 390°C has been used in some high-temperature wax ester analyses.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 120°C
-
Ramp 1: 15°C/min to 240°C
-
Ramp 2: 8°C/min to 390°C
-
Hold: 6 minutes at 390°C
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-950.
-
Source Temperature: 230°C.
-
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for analyzing this compound at ambient temperatures, significantly reducing the risk of thermal degradation during the separation process.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and isopropanol.
-
Anti-degradation step: Use amber vials to protect the sample from light.
-
Anti-degradation step: If the analysis queue is long, prepare samples in smaller batches or use a cooled autosampler.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Column Temperature: 45°C (A moderately elevated temperature can improve peak shape without causing significant degradation).
-
Mobile Phase:
-
Phase A: Water/Acetonitrile (4:6) with 10 mM ammonium acetate and 0.1% formic acid.
-
Phase B: Acetonitrile/Isopropanol (1:9) with 10 mM ammonium acetate and 0.1% formic acid.
-
-
Gradient Program:
-
0 min: 30% B
-
5.0 min: 70% B
-
35.0 min: 100% B
-
40.0 min: 30% B
-
-
Flow Rate: 180 µL/min.
-
Detector:
-
A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required, as wax esters lack a strong UV chromophore. A mass spectrometer (MS) can also be used for detection and identification.
-
-
Quantitative Data Summary
For context, the thermal properties of this compound are influenced by its components. The presence of a double bond in the palmitoleate moiety significantly lowers its melting point compared to its fully saturated analog, stearyl palmitate.
Table 1: Thermal Properties of Related Wax Esters
| Compound | Molecular Formula | Melting Point (°C) | Notes |
| Stearyl Palmitate | C34H68O2 | ~55-60°C | Saturated analog; higher melting point. |
| This compound | C34H66O2 | Lower than saturated analog | The cis-double bond reduces packing efficiency, lowering the melting point. |
| Oleyl Oleate | C36H68O2 | ~0°C | Contains two cis-double bonds, resulting in a very low melting point. |
| Stearyl Stearate | C36H72O2 | ~61°C | Fully saturated C36 wax ester. |
Table 2: Recommended Starting Conditions for Analysis
| Parameter | GC-MS Recommendation | HPLC Recommendation | Rationale for Preventing Degradation |
| Sample Solvent | Hexane or Toluene | Acetonitrile/Isopropanol | Use high-purity solvents to avoid contaminants that could catalyze degradation. |
| Antioxidant Additive | 0.01% BHT | Not typically required if run promptly | Scavenges free radicals during high-temperature injection. |
| Injection Temp. | Start at 320°C | N/A | Minimizes thermal stress at the point of sample introduction. |
| Column Temp. | See Program Above | 45°C | HPLC operates well below degradation temperatures. |
| Sample Storage | 2-8°C, under N2, dark | 2-8°C, dark | Reduces kinetic energy and prevents initiation by oxygen and light. |
Visualized Workflows and Logic
Caption: Diagram 1: A workflow highlighting key steps and critical control points for preventing degradation.
References
- 1. Stearyl Palmitate | C34H68O2 | CID 75778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C34H66O2 | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical and physical analyses of wax ester properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of extraction methods for stearyl palmitoleate from biological samples
Welcome to the technical support center for the refinement of stearyl palmitoleate extraction methods. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a wax monoester, which is a type of non-polar lipid.[1] The primary challenge in its extraction from biological samples lies in efficiently separating it from a complex mixture of other lipids with varying polarities (e.g., polar phospholipids in membranes) and non-lipid contaminants like sugars and amino acids.[2][3][4] The choice of solvent and method must be carefully optimized to maximize the recovery of this specific non-polar compound while minimizing the co-extraction of undesirable molecules.
Q2: Which solvent system is best for selectively extracting this compound?
For non-polar lipids like wax esters, solvent systems with lower polarity are generally preferred for higher selectivity.[2] While traditional methods like Folch (chloroform/methanol) are effective for broad-based lipid extraction, they tend to co-extract significant amounts of polar lipids. A mixture of n-hexane and isopropanol is often recommended for selectively extracting non-polar lipids such as cholesterol esters and, by extension, wax esters like this compound. Supercritical CO2 extraction is another advanced method that can offer high selectivity.
Q3: What are the most critical factors influencing the yield of this compound?
Several factors critically impact extraction yield:
-
Sample Homogenization: Thorough disruption of the tissue or cell matrix is essential to allow solvents to access the lipids.
-
Solvent-to-Sample Ratio: A sufficiently high ratio ensures the complete solubilization of the target lipid. For samples with low lipid content, a ratio of 20:1 (v/v) is often recommended.
-
Solvent Polarity: The chosen solvent system must effectively solubilize this compound.
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Phase Separation: In liquid-liquid extractions, achieving clean separation between the organic (lipid-containing) and aqueous phases is crucial to prevent loss of the target analyte.
Q4: How can I confirm the identity and quantity of the extracted this compound?
Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of fatty acid esters. After extraction, the lipid fraction is typically derivatized (e.g., transesterified to fatty acid methyl esters, FAMEs, if analyzing the constituent fatty acids) and then injected into the GC-MS. Identification is achieved by comparing the retention time and mass spectrum to a pure standard of this compound. Quantification is typically performed using an internal standard.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | This compound is non-polar. Ensure you are using a solvent system tailored for non-polar lipids, such as hexane/isopropanol or methyl-tert-butyl ether (MTBE). Chloroform-based methods like Folch or Bligh-Dyer can work but may be less selective. |
| Insufficient Sample Homogenization | The biological matrix must be completely disrupted. Use mechanical homogenization (e.g., bead beater, rotor-stator homogenizer) or sonication to ensure the solvent can fully penetrate the sample. |
| Incorrect Phase Separation | If using a biphasic system (e.g., Folch), ensure complete phase separation by centrifugation. The non-polar this compound will be in the lower, organic phase (chloroform layer). In an MTBE-based extraction, it will be in the upper organic phase. |
| Low Sample-to-Solvent Ratio | For tissues with potentially low lipid content, increasing the solvent volume can significantly improve recovery. A ratio of 20 parts solvent to 1 part sample (v/v) is a good starting point. |
Problem 2: Sample Contamination (Non-Lipid or Unwanted Lipid Classes)
| Possible Cause | Recommended Solution |
| Co-extraction of Polar Molecules | Polar solvents like methanol can pull in water-soluble contaminants (sugars, amino acids). Introduce a washing step. For a chloroform/methanol extract, wash with a salt solution (e.g., 0.9% NaCl) to partition non-lipid contaminants into the aqueous phase (the "Folch wash"). |
| Co-extraction of Polar Lipids | If your extract is contaminated with phospholipids, your solvent system may be too polar. Switch to a more non-polar system like n-hexane/isopropanol, which is less effective at solubilizing membrane lipids. |
| Contamination from Labware | Plasticizers and other contaminants can leach from plastic tubes and pipette tips, especially with organic solvents. Use glass labware whenever possible and run a "solvent blank" to check for background contamination. |
Problem 3: Suspected Degradation of this compound
| Possible Cause | Recommended Solution |
| Thermal Degradation | Methods that use heat, such as Soxhlet extraction, can potentially degrade heat-labile lipids over long extraction times. Prefer room-temperature methods like Folch or MTBE extraction unless thermal stability is confirmed. |
| Oxidation | Unsaturated fatty acid chains are susceptible to oxidation. If the sample requires extensive handling, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Work quickly and keep samples on ice where appropriate. |
| Enzymatic Degradation | Endogenous lipases in the sample can degrade lipids upon thawing or improper storage. To prevent this, flash-freeze samples in liquid nitrogen immediately after collection and begin the extraction with a solvent that deactivates enzymes, such as a methanol or isopropanol mixture. |
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method involves trade-offs between yield, purity, speed, and safety. The table below summarizes the performance of common lipid extraction techniques relevant for this compound.
| Extraction Method | Principle | Typical Yield (Total Lipids) | Selectivity for Non-Polar Lipids | Extraction Time | Key Advantages | Key Disadvantages |
| Folch | Liquid-liquid extraction with chloroform/methanol, followed by a wash. | Very High (>95%) | Moderate | 1-2 hours | High recovery, effective for a wide range of tissues. | Use of toxic chlorinated solvents, co-extracts polar lipids. |
| Bligh & Dyer | A modification of the Folch method using less solvent. | High | Moderate | 1-2 hours | Rapid, suitable for samples with high water content. | Lower yield than Folch for high-lipid samples. |
| Hexane/Isopropanol | Liquid-liquid extraction with a less toxic, non-polar solvent system. | Moderate to High | High | 1-2 hours | Good selectivity for non-polar lipids, less toxic than chloroform. | May have lower overall lipid recovery compared to Folch. |
| MTBE (Matyash) | Liquid-liquid extraction where the lipid-containing organic phase is the upper layer. | High | High | 1-2 hours | Safer than chloroform, good recovery, and phase separation is easier. | Can have lower recovery for some polar lipid classes. |
| Soxhlet | Continuous solid-liquid extraction with a recirculating solvent. | Very High (Benchmark) | Good | 6-24 hours | Exhaustive extraction, well-established. | Time-consuming, large solvent volume, potential for thermal degradation. |
| Supercritical CO₂ (SFE) | Extraction using CO₂ above its critical temperature and pressure. | High | Very High | 1-4 hours | Environmentally friendly, highly tunable selectivity. | Requires specialized high-pressure equipment. |
Visualized Workflows and Logic
General Workflow for this compound Extraction and Analysis
This diagram outlines the key steps from sample collection to final quantification.
References
Strategies for reducing by-products in chemical synthesis of stearyl palmitoleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of stearyl palmitoleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction for the synthesis of this compound?
A1: The primary reaction is the Fischer esterification of palmitoleic acid with stearyl alcohol. This is a condensation reaction where the carboxylic acid and alcohol react in the presence of an acid catalyst to form a wax ester (this compound) and water.[1]
Q2: What are the most common by-products in the synthesis of this compound?
A2: The most common by-products are unreacted starting materials, namely palmitoleic acid and stearyl alcohol, and water. The presence of water can limit the reaction yield as esterification is a reversible process.[2]
Q3: Can side reactions occur involving the double bond of palmitoleic acid?
A3: Yes, the double bond in palmitoleic acid is susceptible to side reactions, especially under harsh conditions. Potential side reactions include oxidation if exposed to air at high temperatures, and isomerization of the cis double bond to the trans form. However, under typical Fischer esterification conditions, these are generally minor pathways.
Q4: What are the key reaction parameters to control for minimizing by-products?
A4: To minimize by-products and maximize the yield of this compound, it is crucial to control the following parameters:
-
Molar Ratio of Reactants: Using an excess of one reactant can drive the equilibrium towards the product.
-
Catalyst: The type and concentration of the acid catalyst can influence the reaction rate and the formation of by-products.
-
Temperature: The reaction temperature affects the rate of esterification but can also promote side reactions if too high.
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Water Removal: Continuous removal of water as it is formed is essential to shift the reaction equilibrium towards the formation of the ester.
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification is typically necessary to remove unreacted starting materials, the catalyst, and any by-products. Common purification techniques include:
-
Washing: Neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) followed by washing with water.
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Solvent Extraction: To remove unreacted starting materials.
-
Crystallization: This can be an effective method for separating the desired wax ester from unreacted long-chain alcohols and fatty acids, which may have different melting points.
-
Column Chromatography: For achieving high purity by separating compounds based on their polarity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Reaction time is too short. 4. Water accumulation in the reaction mixture. | 1. Use an excess of one reactant (e.g., 1.5 equivalents of palmitoleic acid to 1 equivalent of stearyl alcohol). 2. Increase the catalyst concentration slightly. 3. Extend the reaction time and monitor progress using TLC. 4. Use a Dean-Stark apparatus or molecular sieves to remove water. |
| Presence of Unreacted Starting Materials in the Final Product | 1. Inequimolar ratio of reactants. 2. Insufficient reaction time or temperature. 3. Inefficient water removal. | 1. Optimize the molar ratio of reactants. 2. Increase reaction time or temperature moderately, while monitoring for by-product formation. 3. Ensure efficient water removal throughout the reaction. 4. Purify the product using column chromatography. |
| Discoloration of the Product (Yellowing) | 1. Oxidation of the double bond in palmitoleic acid at high temperatures. 2. Degradation of starting materials or product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high reaction temperatures. 3. Use a lower reaction temperature for a longer duration. |
| Difficulty in Removing the Acid Catalyst | 1. Incomplete neutralization during workup. | 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolution is observed. 2. Follow with several water washes to remove any remaining salts. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on yield, based on analogous long-chain wax ester syntheses.
Table 1: Effect of Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 1-5 | 4-8 | 85-95 |
| p-Toluenesulfonic Acid | 5 | 6 | ~90 |
| Amberlyst-15 | 10-20 (w/w) | 2-6 | 80-90 |
Table 2: Effect of Molar Ratio on Conversion
| Palmitoleic Acid : Stearyl Alcohol | Reaction Time (h) | Conversion (%) |
| 1 : 1 | 8 | ~85 |
| 1.2 : 1 | 8 | ~92 |
| 1.5 : 1 | 8 | >95 |
Table 3: Effect of Temperature on Reaction Time
| Temperature (°C) | Time to >90% Conversion (h) |
| 80 | 12-16 |
| 100 | 6-8 |
| 120 | 3-5 |
Experimental Protocol: Fischer Esterification of this compound
This protocol is a representative method for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus for water removal.
Materials:
-
Palmitoleic acid (1.2 eq)
-
Stearyl alcohol (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
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Charging the Flask: To the round-bottom flask, add stearyl alcohol (1.0 eq), palmitoleic acid (1.2 eq), p-TsOH (0.05 eq), and enough toluene to fill the flask to about half its volume and the Dean-Stark trap.
-
Reaction: Heat the mixture to a steady reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 3-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted palmitoleic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) or by column chromatography on silica gel.
-
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
References
Validation & Comparative
Quantitative Analysis of Stearyl Palmitoleate: A Comparative Guide to LC-MS and GC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of stearyl palmitoleate, a wax ester with significance in various biological and industrial contexts, is of paramount importance. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed overview of method validation parameters, experimental protocols, and supporting data to facilitate the selection of the most suitable method for your specific analytical requirements.
At a Glance: Method Comparison
The choice between LC-MS and GC-MS for the quantitative analysis of this compound hinges on several factors, including the desired sensitivity, the complexity of the sample matrix, and the need for detailed structural information.
| Feature | LC-MS | GC-MS |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Analytes | A broad range of wax esters, including high molecular weight and thermally labile compounds. | Volatile and thermally stable wax esters. High-temperature methods can be employed for intact wax esters.[1] |
| Sample Preparation | Typically involves liquid-liquid extraction or solid-phase extraction. | Often requires derivatization to increase volatility, though direct high-temperature analysis is possible.[1] |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ). | High sensitivity, particularly for volatile compounds. |
| Linearity | Good linearity over a wide concentration range. | Good linearity is achievable.[2] |
| Limitations | Potential for ion suppression or enhancement due to matrix effects. | Potential for thermal degradation of unsaturated or high molecular weight wax esters.[1] |
Quantitative Performance Data
The following tables summarize the typical quantitative performance characteristics for the analysis of wax esters, including this compound, by LC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Validation Parameters for this compound
| Validation Parameter | Result |
| Linearity (R²) | >0.99 |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | <15% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
Table 2: GC-MS Method Validation Parameters for Wax Esters
| Validation Parameter | Result |
| Linearity (R²) | >0.98[2] |
| Accuracy (% Recovery) | 92.9% - 108.5% for some lipids |
| Precision (% RSD) | Intra-day: <11.2%, Inter-day: 10.2% for certain lipids |
| Limit of Detection (LOD) | ~0.2 mg/L for a fatty alcohol |
| Limit of Quantification (LOQ) | ~0.6 mg/L for a fatty alcohol |
Experimental Workflows
The analytical workflows for LC-MS and GC-MS share initial sample preparation steps but differ in the chromatographic separation and detection phases.
Figure 1. Comparative experimental workflows for LC-MS and GC-MS analysis of this compound.
Detailed Experimental Protocols
LC-MS/MS Method for this compound
This protocol describes a robust method for the quantitative analysis of this compound in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add an internal standard.
-
Extract the lipids by adding 1 mL of a methyl tert-butyl ether (MTBE) and methanol (10:3, v/v) solution.
-
Vortex for 1 minute and incubate at room temperature for 10 minutes.
-
Add 200 µL of water, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic phase to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate).
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for this compound and the internal standard. For this compound (C34H66O2, MW: 506.9 g/mol ), a potential precursor ion would be the [M+NH4]+ adduct. The product ions would result from the fragmentation of the ester bond.
GC-MS Method for Wax Esters
This protocol is suitable for the analysis of volatile and thermally stable wax esters.
1. Sample Preparation
-
Dissolve the sample in a suitable organic solvent such as hexane or toluene to a concentration of 0.1–1.0 mg/mL.
-
(Optional) For improved volatility, derivatization to form trimethylsilyl (TMS) ethers can be performed.
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A high-temperature capillary column (e.g., DB-1 HT, 15 m × 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min, and hold for 6 minutes.
-
Carrier Gas: Helium.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Scan Range: m/z 50-920.
Signaling Pathways and Logical Relationships
The analytical process for method validation follows a logical progression of experiments to ensure the reliability of the quantitative data.
Figure 2. Logical workflow for analytical method validation.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the quantitative analysis of this compound. LC-MS offers versatility for a wider range of wax esters with minimal sample preparation and high sensitivity. GC-MS, particularly with high-temperature capabilities, provides excellent separation and sensitivity for volatile and thermally stable wax esters. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the thermal stability of the analyte. The validation data and protocols presented in this guide provide a solid foundation for developing and implementing a reliable quantitative method for this compound in a research or drug development setting.
References
A Comparative Analysis of Stearyl Palmitoleate and Stearyl Stearate: Properties and Implications for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid excipients is a critical determinant in the design and efficacy of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The physicochemical properties of these lipids directly influence the stability, drug loading capacity, and release profile of the final formulation. This guide provides a detailed comparative analysis of two long-chain fatty acid esters, stearyl palmitoleate and stearyl stearate, to inform formulation development. A related saturated wax ester, stearyl palmitate, is also included for a broader comparison of the effects of acyl chain saturation.
Physicochemical Properties
The fundamental differences in the chemical structures of this compound, stearyl stearate, and stearyl palmitate give rise to distinct physicochemical properties. Stearyl stearate and stearyl palmitate are saturated esters, which allows for close packing of their long alkyl chains, resulting in higher melting points and a more ordered crystalline structure. In contrast, this compound possesses a cis double bond in its palmitoleoyl chain, which introduces a "kink" that disrupts this ordered packing.
| Property | This compound | Stearyl Stearate | Stearyl Palmitate |
| Molecular Formula | C34H66O2[1] | C36H72O2[2] | C34H68O2[3] |
| Molecular Weight ( g/mol ) | 506.9[1] | 536.96[2] | 508.9 |
| Melting Point (°C) | Not available | 62 | 57 |
| Appearance | Not available | White to off-white waxy solid | White crystals or flakes |
| Water Solubility | Insoluble | 0 ng/L at 25°C | Insoluble |
| Organic Solvent Solubility | Not available | Soluble in chloroform | Soluble in oils; Sparingly soluble in cold alcohol, more in hot alcohol; freely soluble in chloroform, ether |
| Stability | Not available | Considered stable | Stable under normal conditions; reacts with strong oxidizing acids |
Comparative Performance in Drug Delivery Formulations
The structural differences between these esters have significant implications for their performance as matrix-forming excipients in lipid nanoparticles.
Drug Encapsulation and Stability:
The highly ordered, crystalline structure of saturated wax esters like stearyl stearate and stearyl palmitate contributes to the formation of physically stable nanoparticles. However, this ordered packing can also lead to the expulsion of encapsulated drugs during storage as the lipid matrix recrystallizes into its most stable form.
In contrast, the unsaturated nature of this compound, with the kink in its fatty acid chain, would create imperfections in the crystal lattice of a solid lipid nanoparticle. This less-ordered structure can accommodate a higher payload of the drug and may reduce drug expulsion over time. However, the presence of a double bond also makes this compound more susceptible to oxidation compared to its saturated counterparts, which could be a concern for long-term stability.
Drug Release:
The rate of drug release from lipid nanoparticles is influenced by the integrity and composition of the lipid matrix. For saturated esters like stearyl stearate, the drug is typically dispersed within a solid, crystalline matrix. Drug release is often diffusion-controlled, and a more ordered matrix can lead to a slower, more sustained release profile.
The less crystalline matrix formed by an unsaturated ester like this compound might facilitate a faster initial drug release. The choice between these esters would, therefore, depend on the desired pharmacokinetic profile of the encapsulated drug.
Cellular Uptake:
The lipid composition of nanoparticles has been shown to have a significant effect on their cellular uptake. The surface properties of nanoparticles, which are influenced by the constituent lipids, play a crucial role in their interaction with cell membranes. While direct comparative studies on the cellular uptake of nanoparticles formulated with these specific esters are limited, it is plausible that the different surface characteristics imparted by the saturated versus unsaturated alkyl chains could lead to variations in cellular interactions and internalization pathways.
Experimental Protocols
The characterization of lipid nanoparticles is essential to ensure their quality, stability, and performance. Below are detailed methodologies for key experiments.
Particle Size and Polydispersity Index (PDI) Analysis
Method: Dynamic Light Scattering (DLS)
Objective: To determine the average hydrodynamic diameter and the width of the particle size distribution.
Protocol:
-
Prepare a dilute suspension of the lipid nanoparticle formulation in a suitable dispersant (e.g., deionized water). The concentration should be optimized to achieve a stable and appropriate scattering intensity.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C) in the DLS instrument.
-
Illuminate the sample with a laser and measure the intensity fluctuations of the scattered light over time.
-
The instrument's software correlates these fluctuations to the Brownian motion of the particles and calculates the particle size distribution using the Stokes-Einstein equation.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
The PDI is also calculated from the distribution to indicate the homogeneity of the sample, with values below 0.3 generally considered acceptable for drug delivery applications.
Zeta Potential Measurement
Method: Electrophoretic Light Scattering (ELS)
Objective: To determine the surface charge of the lipid nanoparticles, which is a key indicator of colloidal stability.
Protocol:
-
Prepare the lipid nanoparticle suspension in a suitable medium with a known ionic strength and pH (e.g., 10 mM NaCl).
-
Introduce the sample into a specialized electrophoresis cell within the ELS instrument.
-
Apply an electric field across the cell, causing the charged nanoparticles to move towards the oppositely charged electrode.
-
A laser beam is passed through the cell, and the scattered light from the moving particles undergoes a Doppler shift.
-
The instrument measures the frequency shift of the scattered light to determine the electrophoretic mobility of the particles.
-
The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.
-
Measurements are typically repeated several times to obtain an average value.
Encapsulation Efficiency and Drug Loading
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of drug successfully encapsulated within the lipid nanoparticles.
Protocol:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the lipid nanoparticle formulation. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Free Drug: Quantify the amount of free drug in the supernatant or dialysate using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC with a suitable column and mobile phase).
-
Quantification of Total Drug: Disrupt a known amount of the original lipid nanoparticle formulation to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, chloroform) or a surfactant that dissolves the lipid matrix.
-
Quantify the total amount of drug in the disrupted formulation using the same analytical method.
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Diffusion Technique
Objective: To evaluate the rate and extent of drug release from the lipid nanoparticles over time in a simulated physiological environment.
Protocol:
-
Accurately measure a specific volume of the lipid nanoparticle formulation and place it inside a dialysis bag with a defined molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of solid lipid nanoparticles.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation and Characterization.
Conclusion
The choice between this compound and stearyl stearate as lipid excipients in drug delivery systems involves a trade-off between drug loading capacity and physical stability. Stearyl stearate, with its saturated and linear structure, is likely to form highly stable nanoparticles but may be prone to drug expulsion. This compound, with its unsaturated chain, may offer higher drug encapsulation but could present challenges in terms of long-term oxidative stability. The selection of the appropriate ester will depend on the specific requirements of the drug and the desired performance of the delivery system. Further experimental studies directly comparing these esters within the same formulation are warranted to fully elucidate their relative advantages and disadvantages.
References
A Comparative Analysis of Stearyl Palmitoleate and Jojoba Oil on Skin Hydration and Barrier Function
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of stearyl palmitoleate and jojoba oil on skin hydration and barrier function. This document synthesizes available data, details experimental methodologies for key assays, and presents signaling pathways and experimental workflows through standardized diagrams.
Introduction
Maintaining optimal skin hydration and a robust barrier function is critical for overall skin health. The stratum corneum, the outermost layer of the epidermis, acts as the primary defense against external aggressors and prevents excessive transepidermal water loss (TEWL). Emollients and occlusive agents are cornerstones in dermatological formulations designed to support and enhance this barrier. This guide offers a detailed comparison of two such agents: this compound, a synthetic ester, and jojoba oil, a natural liquid wax ester. While both are utilized for their moisturizing properties, their chemical nature, mechanism of action, and the extent of supporting clinical data differ significantly.
Chemical and Physical Properties
This compound is the ester of stearyl alcohol and palmitoleic acid. It functions as an emollient, forming a protective, hydrophobic layer on the skin's surface. This film helps to reduce moisture evaporation and provides a smooth skin feel. Due to a lack of specific studies on this compound, its properties are often inferred from its constituent parts: stearyl alcohol, a long-chain fatty alcohol, and palmitoleic acid, a monounsaturated fatty acid. Fatty alcohols are known to act as emollients and thickeners in formulations, contributing to a non-greasy feel. Palmitoleic acid is a component of human sebum and is recognized for its potential anti-inflammatory and barrier-supporting properties.
Jojoba Oil , derived from the seeds of the Simmondsia chinensis plant, is technically a liquid wax ester. Its chemical structure is remarkably similar to that of human sebum, consisting of long-chain fatty acids and fatty alcohols. This similarity allows for excellent biocompatibility and absorption into the skin. Jojoba oil forms a breathable, non-comedogenic film that helps to control sebum production and prevent water loss.
Mechanism of Action on Skin Hydration
This compound , through its emollient properties, is presumed to improve skin hydration by forming an occlusive layer on the stratum corneum. This barrier reduces the rate of transepidermal water loss (TEWL), allowing the skin to retain more moisture. The fatty acid and fatty alcohol components likely integrate into the lipid matrix of the stratum corneum, helping to fortify the skin's natural barrier.
Jojoba Oil enhances skin hydration through a multi-faceted approach. Its semi-occlusive nature reduces TEWL, while its structural similarity to sebum allows it to penetrate the upper layers of the skin, supplementing the natural lipid barrier.[1][2] Clinical studies have shown that jojoba oil can also stimulate the production of pro-collagen III and hyaluronic acid, further contributing to skin's moisture content and elasticity. Its anti-inflammatory properties can also help to soothe irritated skin, which is often associated with a compromised barrier and dehydration.
Quantitative Data on Skin Hydration and Barrier Function
A significant disparity exists in the availability of clinical data for these two ingredients. While jojoba oil has been the subject of several clinical studies evaluating its effect on skin hydration and TEWL, there is a notable absence of publicly available quantitative data for the topical application of this compound.
Table 1: Comparison of Effects on Skin Hydration and Transepidermal Water Loss (TEWL)
| Parameter | This compound | Jojoba Oil |
| Skin Hydration | No quantitative data available. Expected to increase hydration by forming an occlusive film. | Significant increase in hydration. One study reported a 30% increase within 30 minutes of application.[1] Another study showed a significant increase after 2 weeks of use.[2] |
| Transepidermal Water Loss (TEWL) | No quantitative data available. Expected to decrease TEWL due to its occlusive nature. | Significant decrease in TEWL. A study demonstrated a decrease within 24 hours of application, with continued improvement over 14 and 28 days .[1] Another study confirmed a decrease in TEWL over an 8-week period. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of topical agents on skin hydration and barrier function.
Measurement of Skin Hydration (Corneometry)
Objective: To quantify the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka Electronic GmbH)
Methodology:
-
Subject Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 30 minutes prior to measurement.
-
Baseline Measurement: Baseline skin hydration is measured on designated test areas (e.g., volar forearm) before product application.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area. A control area is left untreated.
-
Post-Application Measurements: Skin hydration is measured at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, 24 hours, and after several weeks of regular use) to assess short-term and long-term effects.
-
Data Analysis: The change in skin hydration from baseline is calculated and statistically analyzed to determine the significance of the product's effect compared to the control.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.
Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka Electronic GmbH)
Methodology:
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment as described for corneometry. The measurement area should be free from drafts.
-
Baseline Measurement: Baseline TEWL is measured on the designated test areas.
-
Product Application: The test product is applied in a standardized manner.
-
Post-Application Measurements: TEWL is measured at defined time points. The probe of the Tewameter is held gently on the skin surface until a stable reading is obtained.
-
Data Analysis: The reduction in TEWL from baseline is calculated. A lower TEWL value indicates improved barrier function. Statistical analysis is performed to compare the effects of the product against the untreated control.
Visualizations
Experimental Workflow for Skin Hydration and TEWL Study
Caption: Workflow for a clinical study assessing skin hydration and TEWL.
Mechanism of Action on the Stratum Corneum
Caption: General mechanism of action for this compound and jojoba oil.
Conclusion
Jojoba oil is a well-researched, natural ingredient with clinically demonstrated efficacy in improving skin hydration and barrier function. Its mechanism of action is multifaceted, involving occlusion, integration with the skin's lipid matrix, and potentially stimulating the production of hydrating molecules.
This compound, while widely used in cosmetic formulations for its emollient properties, lacks direct, publicly available clinical data to quantify its effects on skin hydration and TEWL. Its benefits are inferred from the known properties of its constituent fatty alcohol and fatty acid.
For researchers and drug development professionals, jojoba oil offers a robust profile supported by quantitative evidence. Further clinical studies on this compound are necessary to substantiate its efficacy and provide a direct comparison to other well-established hydrating agents.
References
Validation of stearyl palmitoleate as a biomarker for metabolic syndrome
A comparative analysis of palmitoleic acid against other lipid biomarkers in the context of metabolic syndrome, supported by experimental data and detailed methodologies.
Metabolic syndrome is a constellation of conditions that together elevate the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. While traditional lipid markers like LDL and HDL cholesterol are widely used, emerging evidence suggests that specific fatty acids, such as palmitoleic acid, and other lipid species may offer a more nuanced understanding of metabolic dysregulation.
This guide provides a comprehensive comparison of palmitoleic acid as a potential biomarker for metabolic syndrome, alongside other lipid-based markers. It is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape of lipid biomarkers in metabolic disease.
Comparative Analysis of Lipid Biomarkers for Metabolic Syndrome
The following table summarizes the associations of various lipid biomarkers with components of metabolic syndrome, drawing on findings from several cohort studies.
| Biomarker | Association with Insulin Resistance | Association with Dyslipidemia | Association with Obesity/Adiposity | Key Findings & Remarks |
| Palmitoleic Acid (cis-16:1n7) | Mixed associations. Some studies suggest a protective role, while others link it to increased insulin resistance.[1] | Associated with both favorable (lower LDL, higher HDL) and unfavorable (higher triglycerides) lipid profiles.[1] | Positively associated with BMI and waist circumference.[1] | Circulating levels are influenced by diet (carbohydrate intake) and endogenous synthesis. Its role as a beneficial "lipokine" or a marker of metabolic overload is debated.[1] |
| trans-Palmitoleic Acid (trans-16:1n7) | Associated with lower insulin resistance.[2] | Associated with higher HDL cholesterol and substantially lower triglycerides. | Associated with slightly lower BMI and waist circumference. | Primarily derived from dairy and ruminant fats. Consistently linked to a more favorable metabolic profile and a lower risk of incident diabetes. |
| Ceramides | Positively associated with insulin resistance. | Implicated in atherogenic dyslipidemia. | Accumulation in tissues is linked to obesity-related metabolic dysfunction. | Emerging as strong predictors of cardiovascular disease risk, potentially superior to traditional lipid markers. |
| Triglycerides (TG) | A core component of metabolic syndrome and a marker of insulin resistance. | A defining feature of dyslipidemia in metabolic syndrome. | Central obesity is strongly correlated with hypertriglyceridemia. | A well-established clinical biomarker for metabolic syndrome. |
| HDL Cholesterol | Low levels are a key criterion for metabolic syndrome and are associated with insulin resistance. | A central component of atherogenic dyslipidemia. | Inversely correlated with visceral adiposity. | A standard component of clinical lipid panels for assessing cardiovascular risk. |
Signaling Pathways and Metabolic Interconnections
The role of these lipid biomarkers in metabolic syndrome is underpinned by their involvement in various signaling and metabolic pathways.
Palmitoleic Acid Metabolism and its Link to Metabolic Syndrome
Palmitoleic acid is synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). Its production is influenced by dietary carbohydrate intake and is linked to de novo lipogenesis (the conversion of carbohydrates into fatty acids). The diagram below illustrates this pathway and its connection to key metabolic processes.
Caption: Synthesis of palmitoleic acid via de novo lipogenesis and its potential influence on metabolic syndrome.
Experimental Protocols
The validation of these biomarkers relies on robust and reproducible experimental methodologies. Below are representative protocols for the quantification of fatty acids in human plasma.
Quantification of Plasma Phospholipid Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the detailed analysis of fatty acid profiles in biological samples.
1. Lipid Extraction:
-
Total lipids are extracted from plasma samples using a chloroform:methanol (2:1, v/v) solution according to the Folch method.
-
An internal standard (e.g., a fatty acid not naturally present in the sample, such as C17:0) is added before extraction for quantification.
2. Isolation of Phospholipids:
-
The phospholipid fraction is separated from the total lipid extract using solid-phase extraction (SPE) with a silica-based sorbent.
3. Transesterification:
-
The fatty acids in the phospholipid fraction are converted to their fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol at 100°C for 30 minutes.
4. GC-MS Analysis:
-
The FAMEs are then analyzed by gas chromatography coupled with mass spectrometry (GC-MS).
-
Instrumentation: Agilent GC-MS system or equivalent.
-
Column: A fused silica capillary column suitable for FAME analysis (e.g., DB-23 or similar).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs, for example, starting at 140°C and ramping up to 240°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
5. Quantification:
-
The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard.
Experimental Workflow for Biomarker Validation
The general workflow for validating a potential biomarker like palmitoleic acid involves several key stages, from sample collection to data analysis.
Caption: A generalized experimental workflow for the validation of lipid biomarkers for metabolic syndrome.
Conclusion
The validation of stearyl palmitoleate as a direct biomarker for metabolic syndrome is not currently supported by substantial scientific evidence. However, its constituent fatty acid, palmitoleic acid, has been extensively studied and shows complex associations with metabolic health. In particular, the trans-isomer of palmitoleic acid appears to be a more consistent marker of a favorable metabolic profile than its cis-counterpart.
In contrast, other lipid classes, notably ceramides, are emerging as powerful predictors of metabolic disease and cardiovascular risk. For researchers and drug development professionals, a multi-biomarker approach that includes a panel of fatty acids, ceramides, and traditional lipid markers is likely to provide a more comprehensive assessment of metabolic syndrome. Further research is warranted to elucidate the precise roles of these lipids in the pathophysiology of metabolic disease and to validate their clinical utility in prospective studies.
References
A Comparative Analysis of the Physicochemical Properties of Stearyl Palmitoleate and Cetyl Palmitate
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of two lipid esters, stearyl palmitoleate and cetyl palmitate. Both compounds are wax esters with applications in the pharmaceutical, cosmetic, and food industries, primarily as emollients, thickeners, and formulation stabilizers. Understanding their distinct physicochemical characteristics is crucial for optimizing their use in various formulations. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of analytical workflows.
Introduction to this compound and Cetyl Palmitate
This compound is an unsaturated wax ester formed from the esterification of stearyl alcohol (a C18 saturated alcohol) and palmitoleic acid (a C16 monounsaturated fatty acid). The presence of a cis-double bond in the palmitoleic acid chain introduces a "kink," which significantly influences its physical properties.
Cetyl palmitate, in contrast, is a saturated wax ester resulting from the esterification of cetyl alcohol (a C16 saturated alcohol) and palmitic acid (a C16 saturated fatty acid). Its fully saturated and linear structure results in a more ordered packing of molecules, leading to different thermal and physical behaviors compared to its unsaturated counterpart.
Physicochemical Properties: A Comparative Summary
The following table summarizes the key physicochemical differences between this compound and cetyl palmitate. It is important to note that while extensive experimental data is available for cetyl palmitate, specific experimental values for this compound are less common in the literature. The values for this compound are based on its chemical structure and comparisons with similar unsaturated wax esters.
| Property | This compound | Cetyl Palmitate |
| Molecular Formula | C34H66O2 | C32H64O2 |
| Molecular Weight | 506.9 g/mol | 480.8 g/mol [1] |
| Melting Point | Estimated: 25-35 °C | 44-56 °C |
| Boiling Point | > 350 °C (estimated) | ~360 °C |
| Physical State at Room Temp. | Likely a soft solid or liquid | Waxy solid |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in oils and most organic solvents | Soluble in oils and most organic solvents |
| Key Structural Difference | Contains one cis-double bond | Fully saturated |
Structural Comparison
The fundamental difference between this compound and cetyl palmitate lies in the saturation of the fatty acid component. This structural variance directly impacts their molecular geometry and, consequently, their macroscopic properties.
Caption: Structural overview of this compound and cetyl palmitate.
Experimental Protocols
The characterization of this compound and cetyl palmitate relies on standard analytical techniques to determine their thermal properties and purity. Below are detailed methodologies for two key experimental procedures.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and other thermal transitions of lipids.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the lipid sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 80°C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the heating curve. The enthalpy of fusion can be calculated from the area under the melting peak.
Caption: Workflow for melting point determination using DSC.
Purity and Compositional Analysis by High-Temperature Gas Chromatography (HT-GC)
High-Temperature Gas Chromatography is essential for analyzing high-molecular-weight and low-volatility compounds like wax esters without the need for chemical derivatization.[2]
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the wax ester in a suitable solvent (e.g., hexane, toluene) to a final concentration of 0.1-1.0 mg/mL.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to isolate the wax ester fraction.
-
-
Instrument and Column:
-
Use a gas chromatograph equipped with a high-temperature flame ionization detector (FID) or mass spectrometer (MS).
-
Employ a thermally stable capillary column (e.g., DB-1HT, DB-5HT).
-
-
GC Parameters:
-
Injector Temperature: 390°C
-
Detector Temperature: 390°C
-
Oven Temperature Program:
-
Initial temperature: 120°C
-
Ramp 1: Increase to 240°C at 15°C/min
-
Ramp 2: Increase to 390°C at 8°C/min
-
Final hold: 6 minutes at 390°C
-
-
Carrier Gas: Helium
-
-
Data Analysis:
-
Identify peaks by comparing retention times with known standards.
-
Quantify the components by integrating the peak areas and comparing them against a calibration curve.
-
Caption: Workflow for purity analysis using HT-GC.
Conclusion
The primary physicochemical distinction between this compound and cetyl palmitate arises from the presence of a double bond in the former. This structural feature is predicted to lower the melting point of this compound, likely rendering it a soft solid or liquid at room temperature, in contrast to the solid, waxy nature of cetyl palmitate. These differences are critical for formulation scientists in selecting the appropriate lipid ester to achieve desired textural, stability, and release characteristics in their products. The provided experimental protocols offer a standardized approach for the characterization and quality control of these materials.
References
Cross-Validation of GC-MS and HPLC Methods for Stearyl Palmitoleate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of stearyl palmitoleate, a wax ester with significant applications in pharmaceuticals and cosmetics, is paramount for quality control and formulation development. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed methodologies, to facilitate the selection of the most suitable technique for specific analytical needs.
Data Presentation: Performance Comparison
The quantitative performance of an analytical method is a critical factor in its selection. The following table summarizes typical validation parameters for the quantification of this compound or structurally similar long-chain esters by GC-MS and HPLC. It is important to note that these values are compiled from various studies on analogous compounds and are intended to be representative.
| Validation Parameter | GC-MS (for Fatty Acid Methyl Esters) | HPLC (for Intact Esters) |
| Linearity (r²) | > 0.999[1] | > 0.998[2] |
| Limit of Detection (LOD) | 11.9 ng/mL (for methyl palmitate and stearate)[1] | 0.05 - 0.2 µg/mL (for palmitoleic acid isomers)[2] |
| Limit of Quantification (LOQ) | 39.8 ng/mL (for methyl palmitate and stearate)[1] | Not explicitly stated for similar compounds |
| Precision (%RSD) | < 7.16% | < 1.20% (for various marker compounds) |
| Accuracy (Recovery %) | 95.25% - 100.29% | 96.36% - 106.95% (for various marker compounds) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reproducible and reliable results. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The GC-MS analysis of this compound typically involves a derivatization step to convert the wax ester into its constituent fatty acid methyl ester (FAME) and fatty alcohol. This enhances volatility for gas chromatographic separation.
1. Sample Preparation (Transesterification):
-
Accurately weigh 10 mg of the sample containing this compound into a reaction vial.
-
Add 1 mL of 0.5 M sodium methoxide in methanol.
-
Cap the vial and heat at 60°C for 15 minutes with occasional vortexing.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAMEs (palmitoleic acid methyl ester) and fatty alcohol (stearyl alcohol), to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
3. Data Analysis:
-
Identify the methyl palmitoleate peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from a certified standard of methyl palmitoleate.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC allows for the analysis of the intact this compound molecule, avoiding the need for derivatization. Reversed-phase chromatography is commonly employed.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample containing this compound.
-
Dissolve the sample in 10 mL of a suitable solvent mixture, such as isopropanol:acetonitrile (1:1, v/v).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV: 205 nm.
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Nitrogen gas flow 1.5 L/min.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify using a calibration curve prepared from a certified standard of this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical process of cross-validation for the two analytical methods.
Caption: Experimental workflows for GC-MS and HPLC analysis.
Caption: Logical workflow for cross-validation.
References
Comparative study of the skin barrier function of different wax esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Various Wax Esters in Supporting and Enhancing the Skin's Natural Barrier.
The skin barrier, primarily located in the stratum corneum, is essential for preventing excessive water loss and protecting the body from external aggressors. Wax esters, a class of lipids, are widely utilized in dermatological and cosmetic formulations for their ability to support and enhance this crucial barrier. This guide provides a comparative overview of the efficacy of different wax esters, supported by available experimental data, to aid in the selection of appropriate agents for skin care and therapeutic product development.
Quantitative Comparison of Wax Ester Efficacy
The following table summarizes quantitative data from various studies on the effects of different wax esters on Transepidermal Water Loss (TEWL) and skin hydration. It is critical to note that these values are extracted from separate studies and may not be directly comparable due to variations in experimental conditions, concentrations, and study populations. Petrolatum is included as a common benchmark occlusive agent.
| Wax Ester/Agent | Effect on Transepidermal Water Loss (TEWL) | Effect on Skin Hydration | Source Citation |
| Candelilla Wax | 38.8% reduction | 71.6% increase | [1][2] |
| Lanolin | Significant decrease (in a petrolatum base) | Significant increase (in a petrolatum base) | [3] |
| Jojoba Oil | Reported to decrease TEWL and form a protective barrier | Enhances skin suppleness, similar to lanolin | [2][4] |
| Beeswax | Forms a protective, breathable barrier to prevent water loss | Functions as an occlusive and emollient | |
| Petrolatum | Significant decrease (3.85 g·m⁻²·h⁻¹ reduction from 11.28 g·m⁻²·h⁻¹) | No significant change or decrease observed in some studies | |
| Carnauba Wax | Forms a protective film to prevent moisture loss | Natural emollient, provides lasting moisturization | |
| Rice Bran Wax | Creates a protective barrier to prevent water loss | Moisturizing due to phospholipids, phytosterols, and squalane |
Experimental Protocols
A standardized and rigorous experimental protocol is crucial for the accurate assessment and comparison of the effects of different wax esters on skin barrier function. Below is a detailed methodology for a typical in vivo study.
Protocol: In Vivo Evaluation of the Efficacy of Wax Esters on Skin Barrier Function
1. Objective: To comparatively assess the effect of different wax esters on transepidermal water loss (TEWL) and stratum corneum hydration.
2. Study Design: A randomized, controlled, single-blind, intra-individual comparison study.
3. Subjects: A minimum of 20 healthy volunteers (male and female, aged 18-60) with no history of chronic skin diseases. Subjects should have baseline TEWL values within a normal range (e.g., 5-15 g/m²/h on the volar forearm).
4. Test Areas: Four to six test sites (e.g., 2x2 cm) are marked on the volar forearms of each subject. One site will serve as an untreated control, while the others will be treated with the different wax ester formulations.
5. Test Formulations:
- Vehicle control (e.g., a simple oil-in-water emulsion).
- 5% Jojoba Oil in the vehicle.
- 5% Candelilla Wax in the vehicle.
- 5% Carnauba Wax in the vehicle.
- 5% Beeswax in the vehicle.
- 5% Lanolin in the vehicle.
- Positive control: White Petrolatum.
6. Procedure:
- Acclimatization: Subjects acclimatize for at least 30 minutes in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) before any measurements are taken.
- Baseline Measurements (T0): Baseline TEWL and skin hydration are measured at all test sites using a Tewameter® (or equivalent) and a Corneometer® (or equivalent), respectively.
- Skin Barrier Disruption (Optional for Repair Studies): To assess the barrier repair capabilities, the stratum corneum can be damaged using a standardized procedure such as tape stripping (e.g., 10-15 consecutive applications of an adhesive tape) or chemical irritation (e.g., application of a sodium lauryl sulfate solution).
- Product Application: A standardized amount (e.g., 2 mg/cm²) of each test formulation is applied to the respective test sites.
- Post-Application Measurements: TEWL and skin hydration measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
7. Data Analysis:
- The percentage change in TEWL and skin hydration from baseline is calculated for each test site at each time point.
- Statistical analysis (e.g., ANOVA with post-hoc tests) is performed to compare the effects of the different formulations to the untreated control and to each other. A p-value of <0.05 is considered statistically significant.
Mechanism of Action on the Skin Barrier
Wax esters primarily enhance skin barrier function through their occlusive and emollient properties. They form a protective layer on the skin's surface, which reduces transepidermal water loss. Some lipids can also integrate into the lipid matrix of the stratum corneum, further reinforcing its structure and function. The diagram below illustrates this general mechanism.
Caption: General mechanism of wax esters on the skin barrier.
Signaling Pathways
While the primary action of most wax esters is physical (occlusion and emollience), certain lipids can influence cellular signaling pathways that contribute to skin barrier homeostasis. For instance, some fatty acids, which can be components of or derived from wax esters, are known to activate Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARs can lead to an increased synthesis of epidermal lipids and antimicrobial peptides, further strengthening the barrier.
Caption: PPAR activation by fatty acids from wax esters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topical application of jojoba (Simmondsia chinensis L.) wax enhances the synthesis of pro-collagen III and hyaluronic acid and reduces inflammation in the ex-vivo human skin organ culture model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Stearyl Palmitoleate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing product quality, safety, and efficacy. Stearyl palmitoleate (C34H66O2), a wax ester, is utilized in various applications for its unique physicochemical properties.[1] This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized this compound, with a comparative look at alternative wax esters and supporting experimental data.
Overview of Analytical Techniques for Purity Assessment
The purity of wax esters like this compound is typically determined by a combination of chromatographic and spectroscopic techniques. These methods can identify and quantify the target compound as well as potential impurities, which may include unreacted starting materials (stearyl alcohol, palmitoleic acid), byproducts from side reactions, or residual catalysts and solvents. The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3][4][5]
Comparative Analysis of Key Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, identification of unknown impurities, or high-throughput screening. Each method offers distinct advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Purity Reported |
| GC-MS | Separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | Quantitative purity, identification of volatile impurities, determination of fatty acid and alcohol components after hydrolysis. | High resolution and sensitivity; provides structural information for impurity identification. | Requires derivatization for non-volatile impurities; high temperatures can degrade thermally labile compounds. | >98% |
| HPLC | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, analysis of non-volatile and thermally labile impurities. Can separate isomers. | Versatile with various detectors (UV, ELSD, MS); suitable for a wide range of compounds; non-destructive. | Can be less sensitive than GC for certain compounds; resolution may be lower for complex mixtures without MS detection. | >97% |
| ¹H-NMR | Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed information about the molecular structure. | Structural confirmation, quantification of the main component and impurities without requiring a reference standard for each impurity. | Rapid, non-destructive, provides unambiguous structural information, and is inherently quantitative. | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures can be difficult to interpret. | >95% |
| Classical Methods | Titrations and other wet chemistry techniques. | Provides bulk properties like Acid Value (free fatty acids), Saponification Value (total ester content), and Iodine Value (degree of unsaturation). | Inexpensive and simple to perform for quality control. | Lack of specificity; does not identify individual impurities. | Not applicable for specific compound purity. |
Comparison with Alternative Wax Esters
This compound is one of many wax esters used in various formulations. Its purity assessment is comparable to that of other common alternatives like Cetyl Palmitate and Jojoba Esters.
| Compound | Structure | Primary Purity Concerns | Preferred Analytical Techniques |
| This compound | Ester of stearyl alcohol and palmitoleic acid. | Residual stearyl alcohol, palmitoleic acid, and isomers. | GC-MS for comprehensive volatile impurity profiling; HPLC for non-volatile contaminants. |
| Cetyl Palmitate | Ester of cetyl alcohol and palmitic acid. A white, waxy solid. | Residual cetyl alcohol, palmitic acid, and other fatty acid esters like cetyl stearate. | GC-MS is standard for fatty acid ester analysis. Classical methods (Acid Value, Saponification Value) are also used for quality control. |
| Jojoba Esters | A complex mixture of long-chain wax esters derived from Jojoba oil. | Not a single compound; assessment focuses on the characteristic profile of constituent esters and the absence of triglycerides or oxidation. | GC-MS to determine the profile of fatty acids and alcohols after hydrolysis. HPLC can be used to analyze the intact wax ester profile. |
Visualized Workflows and Methodologies
Experimental Purity Assessment Workflow
The following diagram outlines a typical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for this compound purity analysis.
Logical Comparison of Analytical Techniques
This diagram illustrates the primary strengths of each major analytical technique in the context of purity assessment.
Caption: Strengths of primary purity assessment methods.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by High-Temperature GC-MS
This method is ideal for identifying and quantifying this compound and any volatile or semi-volatile impurities. High-temperature capability is crucial for analyzing high-molecular-weight wax esters.
-
Sample Preparation: Dissolve 0.1–1.0 mg of the synthesized this compound in 1 mL of a suitable solvent like hexane or toluene.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5973 MS).
-
GC Column: Use a high-temperature, non-polar capillary column such as a DB-1 HT or equivalent (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 390°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature at 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C and hold for 6 minutes.
-
Injection: 1 µL, splitless or with a small split ratio (e.g., 1:5).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50–920.
-
Source Temperature: 230°C.
-
-
Data Analysis: Purity is calculated based on the relative peak area of this compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).
Protocol 2: Purity Assessment by HPLC-ELSD
This method is suitable for analyzing the bulk purity and detecting non-volatile impurities that are not amenable to GC. An Evaporative Light Scattering Detector (ELSD) is used as wax esters lack a strong UV chromophore.
-
Sample Preparation: Dissolve approximately 1-2 mg of the sample in 1 mL of a solvent mixture like chloroform/methanol (2:1, v/v).
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and ELSD.
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
HPLC Conditions:
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol and chloroform.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
-
ELSD Settings: Optimize the drift tube temperature and nebulizer gas flow according to the mobile phase composition to achieve maximum sensitivity.
-
Data Analysis: Purity is determined by the relative area percentage of the main peak corresponding to this compound.
Protocol 3: Quantitative Analysis by ¹H-NMR
¹H-NMR provides an excellent method for confirming the structure of the synthesized ester and for quantification without the need for an identical standard.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Experiment: Standard 1D ¹H pulse-acquire experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 12 seconds) is crucial for accurate quantification to ensure full relaxation of all protons.
-
Number of Scans: 16 to 128, depending on the sample concentration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate the characteristic signals. For this compound, key signals include the triplet of the terminal methyl groups, the multiplet of the vinyl protons (~5.3 ppm), and the triplet of the methylene group adjacent to the ester oxygen (~4.05 ppm).
-
Purity can be determined by comparing the integral of the main compound's signals to those of known impurities or a certified internal standard. The ratio of integrals of different protons within the molecule (e.g., vinyl protons vs. terminal methyl protons) can confirm the structure.
-
References
- 1. This compound | C34H66O2 | CID 5365187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of stearyl palmitoleate analytical methods
An Inter-laboratory Comparison of Analytical Methods for Stearyl Palmitoleate Quantification
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and UPLC-MS/MS for the analysis of fatty acids, providing a baseline for what can be expected in the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity Range | Wide, suitable for a broad concentration range.[1] | 0.05 to 500 µg/mL for palmitoleic acid isomers.[2][3] | 0.1 to 12 µg/mL for palmitoleic acid isomers.[4][5] |
| Limit of Detection (LOD) | Method dependent, generally in the µg/mL range. | 0.05 - 0.2 µg/mL for palmitoleic acid isomers. | 30 ng/mL for palmitoleic acid isomers. |
| Limit of Quantification (LOQ) | Method dependent, generally in the µg/mL range. | Not explicitly stated, but higher than LOD. | 0.1 µg/mL for palmitoleic acid isomers. |
| Precision | Good, with low relative standard deviation (RSD) for repeatability. | Good precision reported. | Good precision with low %RSD values for intra-assay and intermediate precision. |
| Accuracy/Recovery | High accuracy with good recovery. | High accuracy, with recoveries ranging from 97% to 100%. | High accuracy and reliability demonstrated. |
| Selectivity | Good, based on chromatographic separation and retention times. Specificity confirmed by absence of interfering peaks. | Good for separating isomers like cis- and trans-palmitoleic acid. | High, due to mass-based detection and MRM transitions, allowing for analysis in complex matrices. |
| Sample Preparation | Requires derivatization to volatile esters (e.g., methyl esters). | Can analyze free fatty acids directly, simpler sample preparation. | Can analyze free fatty acids directly, though derivatization can be used. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are generalized protocols for the key analytical methods discussed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a robust and widely used technique for fatty acid analysis.
-
Sample Preparation (Derivatization): Fatty acids in the sample are typically converted to their fatty acid methyl esters (FAMEs) to increase volatility. A common method involves hydrolysis with a base like potassium hydroxide followed by methylation using a reagent such as boron trifluoride in methanol. An internal standard, like nonadecanoic acid, is often added before derivatization for accurate quantification.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used. A common column is a polar capillary column like those coated with macrogol or diphenyldimethyl polysiloxane.
-
Chromatographic Conditions:
-
Carrier Gas: Helium or hydrogen.
-
Injection Volume: Typically 1 µL.
-
Temperature Program: A temperature gradient is often used to ensure good separation of different fatty acids. For example, starting at 140°C, holding for 5 minutes, then ramping to 240°C at 4°C/min, holding for 20 minutes, and then ramping to 280°C.
-
-
Data Analysis: The quantification of individual fatty acids is performed by comparing the peak areas of the analytes to that of the internal standard.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
HPLC offers the advantage of analyzing fatty acids in their native form without the need for derivatization.
-
Sample Preparation: Samples can be dissolved in a suitable organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
HPLC System: A liquid chromatograph with a UV detector and a reverse-phase column, such as a C18 or C28 column, is typically used.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. The addition of a small amount of acid like phosphoric acid, formic acid, or acetic acid to the mobile phase can improve peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is performed at a low wavelength, typically around 210 nm.
-
-
Data Analysis: Calibration curves are generated by plotting the peak area of standard solutions against their concentrations.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides the highest sensitivity and selectivity, making it ideal for analyzing low-abundance fatty acids in complex biological samples.
-
Sample Preparation: Similar to HPLC, with an emphasis on clean-up to minimize matrix effects in the mass spectrometer.
-
UPLC-MS/MS System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used. A reverse-phase C18 column is common.
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with an additive like ammonium acetate is often employed.
-
Ionization Mode: Negative ion mode is typically used for fatty acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring specific precursor-to-product ion transitions.
-
-
Data Analysis: Quantification is achieved using calibration curves, often with the use of a stable isotope-labeled internal standard to correct for matrix effects and instrument variability.
Visualizing the Inter-laboratory Validation Workflow
To ensure the reliability and comparability of data generated across different facilities, a structured inter-laboratory validation study is essential. The following diagram illustrates a typical workflow for such a study.
Caption: A generalized workflow for conducting an inter-laboratory validation study.
This structured approach allows for the robust evaluation of an analytical method's performance across different environments, establishing its reliability for routine use. While specific inter-laboratory validation data for this compound is sparse, the principles outlined in this guide and the performance data for its constituent fatty acids provide a strong foundation for researchers to select and validate an appropriate analytical method for their needs.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. researchgate.net [researchgate.net]
- 3. Comparing the simultaneous determination of cis- and trans-palmitoleic acid in fish oil using HPLC and GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Stearyl Palmitoleate and Other Leading Emollients in Dermatological Applications
In the landscape of dermatological therapeutics and cosmeceuticals, the selection of an appropriate emollient is critical for managing conditions characterized by a compromised skin barrier, such as atopic dermatitis and xerosis. While traditional emollients like petrolatum and lanolin have long been staples, newer agents are continuously being explored for enhanced efficacy and patient acceptability. This guide provides a comparative overview of stearyl palmitoleate against other commonly used emollients, supported by available experimental data.
Introduction to this compound
This compound is an ester formed from stearyl alcohol and palmitoleic acid. While direct, extensive clinical data comparing its efficacy to other emollients is limited, an analysis of its constituent components provides insight into its potential dermatological benefits.
-
Stearyl Alcohol: A long-chain fatty alcohol, stearyl alcohol functions as an emollient, emulsifier, and thickener in topical formulations.[1][2][3] It contributes to the smooth, waxy feel of a product and helps to soften and smooth the skin by forming a protective layer that reduces moisture loss.[1][3] It is generally considered non-drying and safe for use in skincare products.
-
Palmitoleic Acid: An omega-7 monounsaturated fatty acid, palmitoleic acid is a natural component of human skin lipids. Research suggests that palmitoleic acid plays a role in skin barrier function and possesses anti-inflammatory properties. Oral supplementation with palmitoleic acid has been shown to significantly improve skin hydration and reduce transepidermal water loss (TEWL). Topical application in animal studies has demonstrated accelerated wound closure and a reduction in inflammatory markers.
Based on its components, this compound is anticipated to function as an effective emollient, contributing to skin hydration and barrier integrity.
Quantitative Comparison of Emollient Efficacy
To contextualize the potential performance of this compound, the following table summarizes quantitative data from studies on other well-established emollients.
| Emollient | Key Efficacy Data | Mechanism of Action |
| Petrolatum | - Reduces Transepidermal Water Loss (TEWL) by up to 98%.- Significantly increases stratum corneum water content.- Upregulates antimicrobial peptides and key barrier differentiation markers (filaggrin, loricrin). | Primarily occlusive, forming a hydrophobic barrier on the skin surface to prevent water evaporation. |
| Glycerin | - Effective at concentrations from 3% to 40% for improving skin hydration.- A 10% glycerin solution demonstrated better skin hydration over three hours compared to 10% propylene glycol or 10% urea. | Humectant; attracts water from the dermis and the environment into the stratum corneum. Also supports skin barrier function and accelerates wound healing. |
| Lanolin | - Can reduce transepidermal water loss by 20-30%. | Acts as an occlusive moisturizer and emollient, slowing water loss from the skin. |
| Ceramides | - Ceramide-containing creams have shown a 50.7% decrease in SCORAD (Severity Scoring for Atopic Dermatitis).- Significant improvements in skin dryness, hydration, and TEWL.- One study showed a TEWL reduction of -24.46 ± 5.53 after two weeks of use. | Replenishes the natural lipid components of the stratum corneum, which are often deficient in conditions like atopic dermatitis, thereby restoring barrier function. |
| Stearyl Alcohol (component of this compound) | - No direct quantitative data on TEWL reduction or hydration improvement available. | Functions as an emollient, forming a protective barrier to prevent moisture loss and soften the skin. |
| Palmitoleic Acid (component of this compound) | - Oral supplementation (500 mg/day for 12 weeks) significantly improved skin hydration and TEWL. | Possesses anti-inflammatory properties and may improve skin barrier function. |
Experimental Protocols
The evaluation of emollient efficacy relies on standardized biophysical measurements. Below are methodologies for key experiments cited in the literature.
Measurement of Transepidermal Water Loss (TEWL)
-
Objective: To assess the integrity of the skin barrier by measuring the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere.
-
Instrumentation: An open-chamber Tewameter® (e.g., TM300, Courage + Khazaka, Germany) is commonly used.
-
Procedure:
-
Subjects are acclimatized to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes.
-
The probe of the Tewameter® is placed perpendicularly on the skin surface of the test area.
-
Continuous readings are taken for a specified period (e.g., 1-2 minutes) until a stable value is obtained.
-
Measurements are taken at baseline and at specified time points following product application.
-
A decrease in TEWL indicates an improvement in skin barrier function.
-
Measurement of Stratum Corneum Hydration
-
Objective: To quantify the water content of the outermost layer of the skin.
-
Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka, Germany) is a standard device for this measurement.
-
Procedure:
-
Subjects are acclimatized under controlled environmental conditions as with TEWL measurements.
-
The probe of the Corneometer®, which measures electrical capacitance, is pressed against the skin surface.
-
The capacitance value, which correlates with the moisture level of the skin, is recorded in arbitrary units.
-
Multiple readings are taken from the same site and averaged.
-
Measurements are performed at baseline and after product application.
-
An increase in the Corneometer® value signifies improved skin hydration.
-
Visualizing Methodologies and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for emollient testing and the mechanism of skin barrier function.
Conclusion
While direct comparative efficacy studies on this compound are not yet widely available, an analysis of its constituent molecules, stearyl alcohol and palmitoleic acid, suggests it has the potential to be an effective emollient for improving skin hydration and supporting barrier function. It likely acts through a combination of occlusive and barrier-replenishing mechanisms. In comparison, established emollients like petrolatum, glycerin, and ceramides have robust quantitative data supporting their efficacy in reducing TEWL and increasing skin hydration. Petrolatum remains the most occlusive agent, while glycerin is a potent humectant, and ceramides directly address lipid deficiencies in the stratum corneum. The choice of emollient will ultimately depend on the specific dermatological condition, the desired mechanism of action, and patient preference. Further clinical studies are warranted to precisely quantify the efficacy of this compound in relation to these other agents.
References
Safety Operating Guide
Proper Disposal of Stearyl Palmitoleate in a Laboratory Setting
For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals
The safe and responsible disposal of laboratory chemicals is paramount to ensuring a secure working environment and minimizing environmental impact. This document provides essential, step-by-step guidance for the proper disposal of stearyl palmitoleate, a wax ester commonly used in research and development. Adherence to these procedures is critical for maintaining laboratory safety and regulatory compliance.
Understanding the Hazards and Properties
Before handling this compound for disposal, it is crucial to be aware of its properties and associated hazards. This information dictates the necessary safety precautions and the appropriate disposal route.
| Property | Value | Citation |
| Chemical Name | Octadecyl (9Z)-hexadec-9-enoate | [1] |
| CAS Number | 22393-84-6 | [1] |
| Physical State | Solid (waxy) | [2][3] |
| Solubility in Water | Insoluble | [3] |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) |
Personal Protective Equipment (PPE)
Due to its irritant nature, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
Step-by-Step Disposal Procedure
The primary method for the disposal of solid, non-hazardous or minimally hazardous organic waste like this compound is through incineration via a licensed waste management contractor. Landfilling is generally not a recommended practice for this type of material.
1. Waste Collection and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container should be made of a material compatible with organic solids.
-
Do not mix this compound waste with other waste streams, particularly aqueous, reactive, or incompatible chemicals.
2. Spill Management:
-
In the event of a spill, first, ensure the area is well-ventilated.
-
For solid spills, carefully sweep the material into a designated waste container.
-
Avoid generating dust. If the material is a fine powder, consider dampening it slightly with a suitable non-reactive solvent (e.g., ethanol) to minimize airborne particles before sweeping.
-
Clean the spill area thoroughly with soap and water.
3. Container Labeling:
-
The waste container must be labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal contractor.
-
Never dispose of this compound in the regular trash or down the drain. Its insolubility in water can lead to plumbing blockages and environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must always consult their institution's specific waste management policies and procedures, as well as the manufacturer's Safety Data Sheet (SDS) for this compound. Local, state, and federal regulations for hazardous waste disposal must be strictly followed.
References
Essential Safety and Logistical Information for Handling Stearyl Palmitoleate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for the handling and disposal of Stearyl Palmitoleate, a wax ester used in various research and development applications.
Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Solid this compound | Molten this compound |
| Eye Protection | Safety glasses with side shields.[3][4] | Chemical safety goggles or a face shield. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Insulated, chemical-resistant gloves. |
| Body Protection | Laboratory coat. | Laboratory coat. Consider a chemical-resistant apron. |
| Respiratory | Generally not required under normal use with adequate ventilation. | Use in a well-ventilated area. If vapors are generated, use a NIOSH/MSHA approved respirator. |
Operational Plan for Handling this compound
This compound is a waxy solid at room temperature. The following step-by-step guide ensures its safe handling during laboratory procedures.
Experimental Workflow
Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Put on the appropriate personal protective equipment (PPE) as detailed in the table above.
-
Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and free of clutter.
-
-
Handling Solid this compound :
-
Using a clean spatula or scoop, weigh the desired amount of the waxy solid onto weigh paper or into a suitable container.
-
-
Melting this compound (if applicable) :
-
If the experimental protocol requires the substance to be in a liquid state, place the solid in an appropriate heat-resistant container (e.g., a beaker or flask).
-
Gently heat the container using a water bath, heating mantle, or hot plate set to a low temperature.
-
Monitor the heating process to prevent overheating, which can lead to the generation of irritating vapors.
-
-
Use in Experimental Procedures :
-
Whether in solid or molten form, handle this compound with care to avoid creating dust or splashing.
-
When transferring the molten liquid, use appropriate tools such as pre-heated pipettes to prevent solidification in the tip.
-
-
Cleanup :
-
Allow any unused molten this compound to cool and solidify in a designated container before disposal.
-
Clean any spills promptly. For a solid spill, sweep it up. For a molten spill, allow it to cool and solidify before cleaning.
-
Decontaminate all glassware and equipment used.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Characterization
This compound is a fatty acid ester and is not classified as a hazardous waste. Therefore, it can typically be disposed of as non-hazardous solid waste.
Disposal Workflow
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
-
Segregation :
-
Do not mix this compound waste with hazardous chemical waste streams.
-
-
Collection :
-
Collect solid waste this compound, including any solidified unused material, in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.
-
Dispose of consumables that are lightly contaminated (e.g., gloves, weigh paper, paper towels) in the regular laboratory solid waste, unless institutional policy dictates otherwise.
-
-
Disposal :
-
Follow your institution's specific procedures for the disposal of non-hazardous chemical waste.
-
If you are unsure about the correct disposal procedure, contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
Do not dispose of this compound down the drain.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
